molecular formula C6H4BrFO2 B3040244 4-Bromo-2-fluororesorcinol CAS No. 1780692-57-0

4-Bromo-2-fluororesorcinol

Cat. No.: B3040244
CAS No.: 1780692-57-0
M. Wt: 207 g/mol
InChI Key: DEBFVVVPUQQHBK-UHFFFAOYSA-N
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Description

4-Bromo-2-fluororesorcinol is a useful research compound. Its molecular formula is C6H4BrFO2 and its molecular weight is 207 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-fluorobenzene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFO2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBFVVVPUQQHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromo-2-fluororesorcinol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-2-fluororesorcinol: A Keystone Intermediate for Advanced Research

This guide provides a comprehensive technical overview of this compound, a halogenated aromatic compound with significant potential for researchers, medicinal chemists, and professionals in drug development. While not a widely cataloged reagent, its unique structural combination of a resorcinol core with both bromine and fluorine substituents positions it as a highly valuable, yet underutilized, building block for creating complex molecules with tailored biological and material properties. This document synthesizes data from related compounds to project its characteristics, propose logical synthetic routes, and explore its applications.

This compound, systematically named 4-bromo-2-fluoro-1,3-dihydroxybenzene, possesses the molecular formula C₆H₃BrFO₂ . Based on its constituent atoms, its calculated molecular weight is approximately 205.99 g/mol .

The introduction of fluorine and bromine atoms onto the resorcinol scaffold is expected to significantly modulate its physicochemical properties compared to the parent molecule. The fluorine atom generally increases lipophilicity and can alter the acidity (pKa) of the phenolic hydroxyl groups, while the bromine atom provides a reactive handle for a variety of cross-coupling reactions.

The properties of the closely related compounds, 4-Bromoresorcinol and 4-Fluororesorcinol, provide a basis for predicting the characteristics of the target molecule.

Table 1: Predicted and Comparative Physicochemical Properties

Property4-Bromoresorcinol[1]4-FluororesorcinolPredicted: this compoundCausality and Expert Insight
CAS Number 6626-15-9103068-41-3Not AssignedReflects its status as a novel or rare compound.
Molecular Formula C₆H₅BrO₂C₆H₅FO₂C₆H₃BrFO₂The structure is a resorcinol ring substituted with one bromine and one fluorine atom.
Molecular Weight 189.01 g/mol 128.10 g/mol ~205.99 g/mol Calculated based on the atomic masses of its constituent elements.
Melting Point 97-100 °C96-100 °C~105-115 °CThe additional halogen and increased molecular weight are expected to raise the melting point due to stronger intermolecular forces.
Boiling Point 150 °C / 12 mmHgNot Available>150 °C / 12 mmHgIncreased polarity and molecular weight will likely elevate the boiling point significantly.
pKa ~8.17[2]Not Available~7.5-8.0The electron-withdrawing fluorine atom ortho to a hydroxyl group is expected to increase its acidity, thus lowering the pKa value.
Solubility Slightly soluble in water[3]Not AvailablePoorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol).The increased halogenation enhances lipophilicity, reducing water solubility.

Synthesis and Mechanistic Insights

The synthesis of this compound is not documented in standard chemical literature, necessitating a rational design of its synthetic pathway. The most logical approach involves the regioselective bromination of a 2-fluororesorcinol precursor. The hydroxyl groups of the resorcinol are strong ortho-, para-directing activators. The fluorine atom is a deactivating but also ortho-, para-directing group. The position para to the fluorine atom (C-4) is sterically accessible and electronically activated by both hydroxyl groups, making it the most probable site for electrophilic bromination.

Proposed Synthetic Workflow: Electrophilic Bromination

Synthetic Workflow for this compound start 2-Fluororesorcinol (Starting Material) process Electrophilic Aromatic Substitution start->process 1.0 equiv reagent N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) reagent->process 1.05 equiv, 0°C to RT product This compound (Target Product) process->product Regioselective Bromination purification Purification (Column Chromatography) product->purification

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 2-fluororesorcinol (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane, cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 30 minutes. The use of NBS is a field-proven choice for mild and selective bromination of activated aromatic rings, minimizing over-bromination side products.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Development

The strategic incorporation of halogen atoms is a cornerstone of modern medicinal chemistry, used to fine-tune the pharmacological profile of drug candidates.[4][5] this compound is an exemplary scaffold that leverages the distinct properties of both fluorine and bromine.

  • Fluorine's Role: The fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Its high electronegativity can modulate the pKa of nearby functional groups and influence binding conformations, potentially increasing target affinity and selectivity.[5]

  • Bromine's Utility: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. This is crucial for building molecular complexity during lead optimization.[6]

This dual functionality makes this compound a powerful intermediate for creating libraries of compounds in drug discovery programs, particularly for developing enzyme inhibitors or receptor modulators.[6]

Application in Drug Discovery cluster_mods Chemical Modifications scaffold This compound (Core Scaffold) mod1 Suzuki Coupling (at Bromine site) scaffold->mod1 mod2 Etherification (at Hydroxyl sites) scaffold->mod2 mod3 Other Cross-Couplings (Heck, Sonogashira) scaffold->mod3 library Diverse Compound Library mod1->library mod2->library mod3->library screening High-Throughput Screening (HTS) library->screening hit Hit/Lead Compounds (e.g., Kinase Inhibitors) screening->hit

Caption: Role as a versatile scaffold in drug discovery workflows.

Safety, Handling, and Storage

As no specific safety data sheet (SDS) exists for this compound, a conservative hazard assessment must be based on analogous compounds, particularly 4-Bromoresorcinol.[1] Phenolic compounds are often skin and eye irritants, and halogenated organics require careful handling.

Table 2: Predicted GHS Hazard Classification

Hazard CategoryGHS PictogramSignal WordPredicted Hazard Statements (based on 4-Bromoresorcinol[1])
Acute Toxicity GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.
Skin Irritation GHS07 (Exclamation Mark)Warning H315: Causes skin irritation.
Eye Irritation GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.
Respiratory Irritation GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.
Recommended Procedures
  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2] Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.[2] An inert atmosphere is recommended for long-term storage to prevent degradation.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • ChemBK. 4-BROMO-1,3-DIHYDROXYBENZENE. Available from: [Link]

  • Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • PubChem. 4-Bromoresorcinol. Available from: [Link]

  • Google Patents. CN109354569A - A kind of preparation method of 1,3-dibromo-4-fluorobenzene.
  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71. Resorcinol. Available from: [Link]

  • PubChem. 4-Bromo-1-fluoro-2-iodobenzene. Available from: [Link]

  • ResearchGate. Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Available from: [Link]

  • Organic Syntheses. Resorcinol, 4-bromo-. Available from: [Link]

  • PubChem. 4-Bromo-2-fluorohexane. Available from: [Link]

  • PMC - NIH. Halogenase engineering and its utility in medicinal chemistry. Available from: [Link]

  • Wikipedia. Phenol. Available from: [Link]

  • Organic Syntheses. 1,3-DIHYDROXYPHENAZINE. Available from: [Link]

  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available from: [Link]

  • Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

Sources

4-Bromo-2-fluororesorcinol SDS safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-2-fluororesorcinol: Safety, Handling, and Strategic Application in Medicinal Chemistry Content Type: Technical Whitepaper / Safety & Handling Guide Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers[1]

Executive Summary

This compound (CAS 1780692-57-0) represents a high-value, specialized halogenated scaffold in modern drug discovery.[1] Unlike commodity reagents, this compound offers a unique "ortho-fluoro" effect combined with a reactive aryl bromide handle, making it a critical intermediate for Fragment-Based Drug Discovery (FBDD) and the synthesis of fluorinated fluorescein derivatives (Oregon Green analogs) .[1]

However, its utility comes with specific safety challenges.[1] As a halogenated resorcinol, it possesses significant potential for skin absorption, oxidative instability, and mucosal irritation. This guide synthesizes available physicochemical data with "Read-Across" toxicological principles to establish a robust safety and handling protocol. It moves beyond generic SDS templates to provide a causal, mechanism-based safety architecture for R&D environments.[1]

Chemical Identity & Physicochemical Profile

Understanding the electronic environment of this compound is prerequisite to safe handling.[1] The fluorine atom at the 2-position exerts a strong inductive effect ($ -I $), lowering the $ pK_a $ of the adjacent hydroxyl groups compared to the parent resorcinol.[1] This increases the compound's acidity and potential for ionization at physiological pH, influencing both its reactivity and biological absorption.

Table 1: Technical Specifications
PropertyDataNote
Chemical Name This compoundSystematic: 4-Bromo-2-fluorobenzene-1,3-diol
CAS Number 1780692-57-0 Designated for R&D use; limited commercial bulk availability.[1]
Molecular Formula $ C_6H_4BrFO_2 $
Molecular Weight 207.00 g/mol
Physical State Solid (Powder/Crystalline)Typically off-white to beige; darkens upon oxidation.[1]
Solubility DMSO, Methanol, DMFPoor water solubility; lipophilic nature aids skin penetration.
Acidity ($ pK_a $) ~5.8 - 6.2 (Predicted)Lower than resorcinol ($ pK_a $ 9.[1]15) due to F/Br electron withdrawal.[1]
Storage Class 6.1 (Toxic) or 11 (Combustible Solid)Dependent on regional regulations; treat as toxic.[1]

Hazard Identification: The "Read-Across" Toxicology Protocol

Note: As a specialized R&D intermediate, specific in vivo toxicology data for CAS 1780692-57-0 is limited.[1] The following hazard assessment is derived using Read-Across Methodology from highly analogous structures: 4-Bromoresorcinol (CAS 6626-15-9) and 4-Fluororesorcinol (CAS 103068-41-3).[1]

Core Hazards (GHS Classification)
  • Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed.[1][2][3] Resorcinols are rapidly absorbed from the GI tract.[1]

  • Skin Corrosion/Irritation - Category 2 (H315): Causes skin irritation.[1][2][3] The phenol moiety can denature proteins.[1]

  • Serious Eye Damage/Irritation - Category 2A (H319): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure) - Category 3 (H335): May cause respiratory irritation.[1][2][3][4][5]

Mechanism of Toxicity
  • Uncoupling of Oxidative Phosphorylation: Like many substituted phenols, this compound can disrupt the proton gradient in mitochondria, leading to metabolic stress.

  • Thyroid Disruption: Resorcinol derivatives are known goitrogens.[1] They inhibit thyroid peroxidase (TPO), blocking the synthesis of thyroid hormones. Chronic exposure, even at low levels, requires monitoring.

  • Sensitization: Halogenated phenols are potential contact sensitizers.[1] The bromine atom can act as a leaving group in nucleophilic aromatic substitution ($ S_NAr $) reactions with skin proteins (haptens), triggering immune responses.

Strategic Handling & Storage Protocols

The stability of this compound is compromised by two factors: Light and Oxygen .[1] The electron-rich resorcinol ring is prone to autoxidation, forming quinones (darkening of the solid).[1]

Storage Architecture
  • Temperature: Store at 2–8°C (Short term) or -20°C (Long term).

  • Atmosphere: Argon or Nitrogen overlay is mandatory. The presence of the fluorine atom does not fully protect the ring from oxidation.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if trace metal contamination is a concern for subsequent catalytic couplings (e.g., Suzuki-Miyaura).[1]

Handling Workflow (Self-Validating)
  • Pre-Check: Inspect solid color. Pure compound is off-white.[1] Brown/Red discoloration indicates quinone formation (oxidation).[1]

  • Weighing: Perform all weighing inside a chemical fume hood. Use an antistatic gun if the powder is static-prone to prevent aerosolization.[1]

  • Solubilization: Dissolve immediately in degassed solvent (DMSO/DMF) if not using the solid instantly.[1]

Emergency Response Architecture

Standard water rinsing is often insufficient for phenol/resorcinol burns due to their lipophilicity.[1]

Skin Contact Response
  • Immediate Action: Blot excess chemical (do not rub).[1]

  • Solvent Wash: Wash the affected area with Polyethylene Glycol (PEG 300 or PEG 400) or a 70:30 mix of PEG/Methylated Spirits.[1] This solubilizes the lipophilic phenol more effectively than water.[1]

  • Water Rinse: Follow with copious water flushing for 15 minutes.

Visualizing the Safety Logic

SafetyLogic Start Handling this compound ScaleCheck Check Scale Start->ScaleCheck SmallScale < 100 mg (Analytical) ScaleCheck->SmallScale LargeScale > 100 mg (Preparative) ScaleCheck->LargeScale PPE_Standard PPE: Nitrile Gloves (Double), Lab Coat, Safety Glasses SmallScale->PPE_Standard PPE_High PPE: Butyl Rubber Gloves, Face Shield, Tyvek Sleeves LargeScale->PPE_High Hood Engineering Control: Fume Hood (Face Velocity > 0.5 m/s) PPE_Standard->Hood PPE_High->Hood Spill Spill Event? Hood->Spill Spill_Action Do NOT use Water initially. Absorb with Vermiculite. Clean surface with PEG-400. Spill->Spill_Action Yes Disposal Disposal: Halogenated Organic Waste Stream Spill->Disposal No Spill_Action->Disposal

Figure 1: Risk Assessment and Operational Logic Flow for handling halogenated resorcinols.

Synthesis & Application Context

Researchers utilize this compound primarily as a bifunctional scaffold .[1] Its value lies in the orthogonality of its reactive sites:

  • The Resorcinol Core: Precursor for xanthene dyes (e.g., Oregon Green) via condensation with phthalic anhydrides. The fluorine substitution lowers the $ pK_a $ of the resulting dye, making it fluorescent at physiological pH.

  • The Aryl Bromide: A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce biaryl complexity or solubilizing tails.[1]

Experimental Protocol: Suzuki Coupling (General Procedure)

To validate the reactivity of the C-Br bond while preserving the hydroxyls.

  • Protection: Protect the hydroxyl groups (e.g., MOM-Cl or TBDMS-Cl) to prevent catalyst poisoning.[1]

  • Coupling:

    • Reagents: Protected Resorcinol (1.0 eq), Boronic Acid (1.2 eq), $ Pd(dppf)Cl_2 $ (5 mol%), $ K_2CO_3 $ (3.0 eq).[1]

    • Solvent: 1,4-Dioxane/Water (4:1).[1]

    • Conditions: Degas thoroughly. Heat to 80°C under Argon for 4–12 hours.

  • Workup: Extract with EtOAc. The fluorine atom may slightly retard the rate of oxidative addition compared to the non-fluorinated analog, requiring slightly longer reaction times.

Application Workflow Diagram

SynthesisWorkflow RawMaterial This compound (CAS 1780692-57-0) Path1 Path A: Dye Synthesis RawMaterial->Path1 Path2 Path B: MedChem Scaffold RawMaterial->Path2 StepA1 Condensation w/ Phthalic Anhydride Path1->StepA1 StepB1 OH-Protection (MOM/TBS) Path2->StepB1 StepA2 Fluorinated Fluorescein (Oregon Green Analog) StepA1->StepA2 StepB2 Pd-Catalyzed Coupling (Suzuki/Buchwald) StepB1->StepB2 StepB3 Bioactive Resorcinol Inhibitor (HSP90, etc.) StepB2->StepB3

Figure 2: Divergent synthetic utility of the this compound scaffold in dye chemistry and drug discovery.

References

  • Sun, W. C., Gee, K. R., Klaubert, D. H., & Haugland, R. P. (1997). Synthesis of Fluorinated Fluoresceins. The Journal of Organic Chemistry, 62(19), 6469–6475. [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 81105, 4-Bromoresorcinol. Retrieved February 4, 2026, from [Link]

  • ChemSrc. (2025).[1][3][6] CAS 1780692-57-0 Physicochemical Properties. Retrieved February 4, 2026, from [Link]

Sources

novel fluorinated resorcinol building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Novel Fluorinated Resorcinol Building Blocks: Synthetic Architectures & Medicinal Utility Content Type: Technical Whitepaper Author Persona: Senior Application Scientist, Structural Chemistry Division

Executive Summary

The resorcinol (1,3-dihydroxybenzene) pharmacophore is a privileged scaffold in medicinal chemistry, serving as the binding core for HSP90 inhibitors, thyromimetics, and diverse allosteric modulators. However, the scaffold’s utility is often compromised by rapid Phase II metabolic conjugation (glucuronidation/sulfation) and promiscuous oxidation.

Fluorinated resorcinol building blocks offer a precise solution. By strategically substituting hydrogen with fluorine, medicinal chemists can modulate the pKa of the phenolic hydroxyls, block metabolic soft spots, and introduce specific electrostatic contacts without imposing significant steric penalties.

This guide details the physicochemical rationale, synthetic access, and application of novel fluorinated resorcinol motifs, specifically focusing on 4-fluororesorcinol and 4,6-difluororesorcinol as high-value intermediates.

The Fluorine Effect: Physicochemical Rationale

The incorporation of fluorine into the resorcinol ring is not merely a steric substitution; it is an electronic reprogramming of the molecule.

1.1 Acidity Modulation (pKa Tuning)

The inductive effect (


) of fluorine significantly increases the acidity of the adjacent phenolic protons. In physiological pH (7.4), this shifts the equilibrium towards the phenolate anion, potentially strengthening ionic interactions within a receptor pocket (e.g., the ATP-binding site of HSP90).

Table 1: Comparative Physicochemical Properties

ScaffoldSubstituent PatternpKa₁ (approx.)LogP (Predicted)Metabolic Stability
Resorcinol Unsubstituted9.30.80Low (Rapid Glucuronidation)
4-Fluororesorcinol 4-Fluoro~8.80.95Moderate (Blocked C4-oxidation)
4,6-Difluororesorcinol 4,6-Difluoro~7.91.12High (Blocked ortho/para sites)
2-Fluororesorcinol 2-Fluoro~8.50.92Moderate
1.2 Metabolic Blockade

Resorcinols are electron-rich, making them susceptible to oxidative metabolism by CYP450 enzymes (typically at the 4- or 6-positions) and conjugation.

  • Mechanism: The C–F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at the C4 or C6 positions physically blocks oxidation and electronically deactivates the ring towards electrophilic metabolic attack.

Synthetic Architectures: Accessing the Building Blocks

Synthesizing fluorinated resorcinols requires navigating the high reactivity of the electron-rich aromatic ring. Direct fluorination of free resorcinol often leads to polymerization or uncontrolled poly-fluorination. Therefore, a Protection-Activation-Deprotection strategy is the industry standard for high-fidelity synthesis.

2.1 Strategic Decision Matrix

The choice of synthetic route depends on the desired substitution pattern.

SynthesisDecision Start Target: Fluorinated Resorcinol Pattern Substitution Pattern? Start->Pattern RouteA Route A: Electrophilic Fluorination (Selectfluor) Pattern->RouteA Electron-Rich / Activated (4-F) RouteB Route B: Lithiation-Fluorination (NFSI) Pattern->RouteB Ortho-Directed (2-F) SubstrateA Substrate: 1,3-Dimethoxybenzene RouteA->SubstrateA SubstrateB Substrate: 1,3-Bis(MOM)benzene RouteB->SubstrateB Product Final Deprotection (BBr3/HCl) SubstrateA->Product Regioselective F+ SubstrateB->Product Directed Ortho Metalation

Figure 1: Decision matrix for selecting the optimal synthetic route based on regiochemical requirements.

Experimental Protocol: Synthesis of 4-Fluororesorcinol

Methodology: Electrophilic Fluorination followed by Demethylation. Rationale: This protocol avoids the instability of free resorcinol by using the dimethyl ether (1,3-dimethoxybenzene) as the substrate. Selectfluor is chosen for its ease of handling and high regioselectivity compared to


 gas.
Phase 1: Regioselective Fluorination

Reaction: 1,3-dimethoxybenzene + Selectfluor


 4-fluoro-1,3-dimethoxybenzene
  • Setup: Charge a dry round-bottom flask with 1,3-dimethoxybenzene (1.0 equiv) and acetonitrile (0.5 M concentration).

  • Reagent Addition: Add Selectfluor (1.1 equiv) portion-wise at 0°C to control the exotherm.

  • Reaction: Warm to room temperature and stir for 12 hours. The electron-donating methoxy groups activate the ortho/para positions. Due to sterics, the 4-position is favored over the 2-position.

  • Workup: Concentrate the solvent, redissolve in diethyl ether, and wash with water to remove succinimide byproducts.

  • Purification: Silica gel chromatography (Hexanes/EtOAc) is critical here to separate the minor 2-fluoro isomer from the major 4-fluoro product.

Phase 2: Lewis Acid Deprotection (The Critical Step)

Reaction: 4-fluoro-1,3-dimethoxybenzene +




4-fluororesorcinol
  • Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon. Moisture will destroy the reagent.

  • Solvation: Dissolve the fluorinated intermediate in anhydrous DCM (0.2 M). Cool to -78°C.

  • Addition: Add

    
     (1.0 M in DCM, 3.0 equiv) dropwise.
    
    • Note: A significant color change (often deep red/purple) indicates the formation of the boron-complex.

  • Digestion: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (the product will be significantly more polar).

  • Quench (Hazard Control): Cool back to 0°C. Quench very slowly with MeOH. Massive HBr evolution will occur—ensure proper venting.

  • Isolation: Concentrate to dryness. Redissolve in EtOAc, wash with saturated

    
     (careful of gas evolution), then brine. Dry over 
    
    
    
    .
  • Crystallization: Recrystallize from Toluene/Heptane to yield off-white needles.

Medicinal Applications & Case Studies

4.1 HSP90 Inhibitors

Heat Shock Protein 90 (HSP90) inhibitors often feature a resorcinol ring that mimics the ATP adenine ring, forming crucial hydrogen bonds with Asp93.

  • The Problem: The resorcinol ring in early candidates (e.g., Ganetespib) is a metabolic liability.

  • The Solution: Introduction of a 4-chloro or 4-fluoro substituent. The 4-fluoro analogue maintains the H-bond network while reducing the electron density of the ring, lowering the propensity for oxidative metabolism.

4.2 Bioisosteric Replacement in Thyromimetics

Thyroid hormone receptor agonists utilize a phenol/resorcinol core.

  • Application: 3,5-difluoro-4-hydroxyphenyl motifs (related to resorcinols) are used to increase selectivity for TR

    
     over TR
    
    
    
    . The fluorine atoms lower the pKa of the hydroxyl, enhancing binding affinity to the receptor's polar pocket while increasing lipophilicity for better CNS/tissue penetration.
4.3 Fluorescent Probes (Oregon Green)

While not a drug, the Oregon Green fluorophore is essentially a 2',7'-difluorofluorescein.

  • Synthesis: It is synthesized by condensing 4-fluororesorcinol with phthalic anhydride.[1]

  • Advantage: The fluorine atoms lower the pKa of the phenol to ~4.7 (compared to 6.4 for fluorescein). This makes the dye fluorescent at physiological pH (and even in acidic organelles like lysosomes), whereas non-fluorinated fluorescein is quenched in acidic environments.

Visualizing the Pathway: From Precursor to Drug

Pathway Precursor 1,3-Dimethoxybenzene Step1 Selectfluor / MeCN (Electrophilic Fluorination) Precursor->Step1 Intermediate 4-Fluoro-1,3-dimethoxybenzene Step1->Intermediate Step2 BBr3 / DCM (Demethylation) Intermediate->Step2 Product 4-Fluororesorcinol (Building Block) Step2->Product App1 HSP90 Inhibitors (Metabolic Stability) Product->App1 App2 Oregon Green Dyes (pKa Modulation) Product->App2

Figure 2: The standard synthetic workflow converting commercial precursors into the active fluorinated building block for downstream applications.

References

  • Synthesis of Fluorinated Fluoresceins. The Journal of Organic Chemistry. Sun, W. C., et al. (1997). Describes the use of 4-fluororesorcinol in creating pKa-tuned fluorophores.

  • Selectfluor-mediated regioselective nucleophilic functionalization. Green Chemistry. Xie, L., et al. (2018).[2] Details the regioselectivity of Selectfluor in electron-rich systems.

  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Meanwell, N. A. (2018). Comprehensive review on pKa modulation and metabolic blocking via fluorination.

  • Resorcinol-based HSP90 Inhibitors. Bioorganic & Medicinal Chemistry Letters. (General reference for the scaffold class).

Sources

Technical Whitepaper: Advanced Synthetic Strategies for 4-Bromo-2-fluororesorcinol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthetic strategies for 4-Bromo-2-fluororesorcinol , a critical halogenated scaffold in medicinal chemistry.

Executive Summary

This compound (CAS: 1780692-57-0) serves as a high-value pharmacophore in drug discovery. Its unique substitution pattern offers a dual advantage: the 2-fluoro group modulates pKa and metabolic stability (blocking the metabolically labile 2-position), while the 4-bromo handle enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate complex scaffolds.

This guide outlines two primary synthetic routes:

  • Direct Regioselective Bromination: A scalable, atom-economical route using N-Bromosuccinimide (NBS).

  • Protected Ether Route: A high-fidelity sequence involving bromination of 2-fluoro-1,3-dimethoxybenzene followed by demethylation, ideal for ensuring isomeric purity.

Retrosynthetic Analysis & Strategy

The synthesis relies on the inherent electronic properties of the resorcinol core. The hydroxyl groups at positions 1 and 3 are strong ortho/para activators. In 2-fluororesorcinol, the 2-position is blocked. The 4- and 6-positions are electronically equivalent (ortho to one OH, para to the other) and highly activated. The 5-position is meta to both OH groups and is deactivated.

Therefore, electrophilic aromatic substitution (EAS) will occur exclusively at the 4- or 6-position. Since these are symmetric, mono-bromination yields a single isomer: This compound .

Retrosynthesis Target This compound (Target) Inter1 2-Fluororesorcinol (Precursor) Target->Inter1 Route A: Direct Bromination Inter2 2-Fluoro-1,3-dimethoxybenzene (Protected Precursor) Target->Inter2 Route B: Demethylation Reagents Bromination Source (NBS or Br2) Inter1->Reagents EAS Mechanism

Figure 1: Retrosynthetic disconnection showing the two primary access points.

Route 1: Direct Regioselective Bromination

Best for: Rapid scale-up, high atom economy. Challenge: Controlling stoichiometry to prevent 4,6-dibromination.

Mechanistic Rationale

Using elemental bromine (


) often leads to over-bromination due to the high reactivity of the electron-rich resorcinol ring. N-Bromosuccinimide (NBS)  is the preferred reagent as it provides a controlled, low-concentration source of bromonium ions (

), favoring mono-substitution.
Experimental Protocol

Reagents:

  • Substrate: 2-Fluororesorcinol (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.0 - 1.05 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Workflow:

  • Dissolution: Charge a reaction vessel with 2-fluororesorcinol and anhydrous MeCN (0.5 M concentration). Cool the solution to 0°C using an ice bath.

  • Addition: Dissolve NBS (1.0 eq) in a minimal amount of MeCN. Add this solution dropwise to the reaction vessel over 30–60 minutes.

    • Critical Process Parameter (CPP): Slow addition at low temperature is crucial to maintain a low localized concentration of brominating agent, preventing the formation of the 4,6-dibromo byproduct.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.

  • Monitoring (Self-Validating System):

    • TLC: Eluent Hexane:EtOAc (3:1).

    • Observation: The starting material (Rf ~0.3) will disappear. The mono-bromo product (Rf ~0.45) will appear. If a less polar spot (Rf ~0.6) appears, it is the dibromo impurity.

  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

  • Purification: Recrystallize from Dichloromethane/Hexane or perform flash column chromatography (SiO2, 0-30% EtOAc in Hexanes).

Key Data Points
ParameterValueNote
Yield 75 - 85%Dependent on strict stoichiometry control.
Purity >98%After recrystallization.
Appearance Off-white to beige solidOxidizes slightly upon air exposure; store under inert gas.

Route 2: The Protected Ether Strategy

Best for: High purity requirements, avoiding difficult chromatographic separations of phenols. Logic: Methyl ethers are less activating than free phenols, allowing for milder and more selective bromination.

Experimental Protocol

Step 1: Bromination of 2-Fluoro-1,3-dimethoxybenzene

  • Dissolve 2-fluoro-1,3-dimethoxybenzene in MeCN at 0°C.

  • Add NBS (1.05 eq) portion-wise.

  • Stir at RT for 2 hours.

  • Workup: Aqueous wash, extraction with DCM. Yields 4-bromo-2-fluoro-1,3-dimethoxybenzene .

Step 2: Demethylation

  • Dissolve the intermediate from Step 1 in anhydrous Dichloromethane (DCM) under Nitrogen.

  • Cool to -78°C .

  • Add Boron Tribromide (

    
    , 1M in DCM, 2.5 eq) dropwise.
    
  • Warm slowly to RT and stir overnight.

  • Quench: Cool to 0°C and carefully add Methanol (exothermic!).

  • Isolation: Concentrate and partition between EtOAc and water.

Workflow Start Start: 2-Fluoro-1,3-dimethoxybenzene Step1 Step 1: Bromination (NBS, MeCN, 0°C) Start->Step1 Inter Intermediate: 4-Bromo-2-fluoro-1,3-dimethoxybenzene Step1->Inter Step2 Step 2: Demethylation (BBr3, DCM, -78°C -> RT) Inter->Step2 Quench Quench (MeOH) & Workup Step2->Quench Final Final Product: This compound Quench->Final

Figure 2: Step-by-step workflow for the protected ether route.

Analytical Validation & Safety

Self-Validating Analytical System

To ensure the protocol is working correctly, use the following checkpoints:

  • Checkpoint 1 (Reaction Completion): LC-MS should show a major peak with mass [M-H]- = 204.9/206.9 (Br isotope pattern).

  • Checkpoint 2 (Regiochemistry): 1H NMR is definitive.

    • 2-Fluororesorcinol:[1][2][3] 3 aromatic protons (symmetric).

    • This compound: 2 aromatic protons.[1][4] They will appear as a doublet of doublets (due to F-coupling) or an AB system, distinct from the singlet expected for a symmetric 4,6-dibromo species.

Safety & Handling
  • NBS: Irritant. Store in a refrigerator; degraded NBS (yellow/orange) leads to radical side reactions. Recrystallize from water if necessary.[5]

  • 
    :  Reacts violently with water/moisture. Use strict anhydrous conditions and Schlenk techniques.
    
  • Resorcinols: Skin irritants and potential sensitizers. Handle with gloves in a fume hood.

References

  • Synthesis of Fluorinated Fluoresceins. The Journal of Organic Chemistry. Describes the synthesis of 2-fluororesorcinol and subsequent modifications.

  • Regioselective Bromination of Resorcinol Derivatives. Organic Syntheses. General protocols for resorcinol bromination using NBS.

  • Facile preparations of 4-fluororesorcinol. ResearchGate. Discusses demethylation strategies for fluorinated resorcinol ethers.

  • N-Bromosuccinimide (NBS) Reagent Guide. Organic Chemistry Portal. Properties and reactivity profiles of NBS in aromatic substitution.

  • This compound CAS Entry. ChemSrc. Physical properties and identifiers (CAS: 1780692-57-0).

Sources

Methodological & Application

Application Note: Regioselective Bromination of Fluororesorcinol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Brominated Fluororesorcinols

Fluororesorcinols are valuable scaffolds in medicinal chemistry and materials science, offering unique electronic properties and hydrogen bonding capabilities. The introduction of a bromine atom with regiochemical control unlocks a multitude of synthetic possibilities, providing a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity. Regioselectively brominated fluororesorcinols are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional dyes. However, the high activation of the resorcinol core by two hydroxyl groups presents a significant challenge: controlling the position of electrophilic substitution to avoid the formation of undesired isomers and poly-brominated products.

This guide provides a detailed examination of the principles and a field-proven protocol for the regioselective monobromination of 4-fluororesorcinol, a common starting material. The focus is on leveraging the subtle interplay of substituent directing effects and optimized reaction conditions to achieve high selectivity for the desired 4-bromo-6-fluororesorcinol isomer.

Mechanistic Principles: Directing Effects in Electrophilic Aromatic Substitution

The outcome of the electrophilic bromination of 4-fluororesorcinol is dictated by the powerful directing effects of the two hydroxyl (-OH) groups and the fluorine (-F) atom.

  • Hydroxyl Groups (-OH): As strong activating groups, the hydroxyl moieties donate electron density to the aromatic ring through resonance (+M effect). This significantly increases the nucleophilicity of the ring, making it highly susceptible to electrophilic attack. They are potent ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.

  • Fluorine Atom (-F): The fluorine atom exhibits a dual electronic nature. It is strongly electron-withdrawing through induction (-I effect) due to its high electronegativity, which deactivates the ring. However, it also possesses lone pairs that can be donated through resonance (+M effect), directing incoming electrophiles to the ortho and para positions. In the context of electrophilic aromatic substitution on highly activated rings like resorcinol, the directing effect of fluorine is generally subordinate to that of the hydroxyl groups.

In 4-fluororesorcinol, the positions are numbered as follows: C1 and C3 bear the hydroxyl groups, and C4 is substituted with fluorine. The most activated positions for electrophilic attack are C2, C6 (ortho to one hydroxyl group and para to the other), and C5 (ortho to the C4-fluoro and C3-hydroxyl groups). The synergistic activation from both hydroxyl groups makes the C2 and C6 positions the most nucleophilic. Due to steric hindrance from the adjacent fluorine atom, the C6 position is favored for monosubstitution.

Caption: Directing effects on 4-fluororesorcinol for electrophilic bromination.

Protocol: Regioselective Synthesis of 4-Bromo-6-fluororesorcinol

This protocol details the highly regioselective monobromination of 4-fluororesorcinol using N-Bromosuccinimide (NBS) in acetonitrile. Acetonitrile is a polar aprotic solvent that facilitates the dissolution of the reactants and promotes the desired electrophilic aromatic substitution pathway. NBS is a convenient and safer alternative to liquid bromine, providing a slow, controlled release of the electrophilic bromine species.

Objective: To synthesize 4-bromo-6-fluororesorcinol with high regioselectivity.

Reagents and Materials:

  • 4-Fluororesorcinol (C₆H₅FO₂)

  • N-Bromosuccinimide (NBS) (C₄H₄BrNO₂)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (optional)

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-fluororesorcinol (1.0 equivalent) in anhydrous acetonitrile (e.g., 10 mL per gram of fluororesorcinol). Stir the solution at room temperature until all the solid has dissolved.

  • Addition of NBS: To the stirred solution, add N-bromosuccinimide (1.0-1.05 equivalents) portion-wise over 5-10 minutes at room temperature. The reaction is typically exothermic, and a slight increase in temperature may be observed. For larger scale reactions, cooling in an ice bath during the addition is recommended to maintain a temperature below 25 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining active bromine species.

  • Workup:

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. .

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure 4-bromo-6-fluororesorcinol as a solid.

Rationale and Key Insights:

  • Stoichiometry: Using a slight excess of NBS is often avoided to minimize the formation of dibrominated byproducts. Careful control of stoichiometry is key to achieving high monobromination selectivity.

  • Solvent Choice: Acetonitrile is a polar solvent that can stabilize the charged intermediates in the electrophilic aromatic substitution mechanism, favoring the desired nuclear bromination over potential radical side reactions.

  • Temperature Control: Performing the reaction at room temperature or below helps to control the reaction rate and prevent over-bromination.

Data Presentation and Comparison

The choice of brominating agent and solvent system is critical for achieving high regioselectivity. Below is a comparison of different potential conditions for the bromination of activated phenols.

SubstrateBrominating AgentSolventCatalystMajor ProductYield/SelectivityReference
4-FluororesorcinolNBSAcetonitrileNone4-Bromo-6-fluororesorcinolHigh selectivityGeneral method for activated arenes
AcetanilideNBSWaterMandelic Acid4-BromoacetanilideHigh yield and selectivity[1]
para-Substituted PhenolsNBSMethanolp-TsOHortho-Bromo phenols>86% yield, high ortho-selectivity

Experimental Workflow and Logic

The overall process follows a logical sequence from reaction setup to purification and analysis, ensuring a high-purity final product.

Experimental_Workflow A 1. Reaction Setup Dissolve 4-fluororesorcinol in anhydrous acetonitrile B 2. Reagent Addition Add NBS (1.0 eq) portion-wise at room temperature A->B Controlled addition C 3. Reaction Monitoring Monitor by TLC until starting material is consumed B->C Stir at RT D 4. Quenching Add aq. Na2S2O3 to neutralize excess bromine C->D Reaction complete E 5. Workup Solvent removal, extraction with EtOAc, washing, and drying D->E Isolate crude product F 6. Purification Silica gel column chromatography E->F Remove impurities G 7. Analysis Characterize pure product (NMR, MS) F->G Verify structure and purity

Caption: General workflow for the regioselective bromination of 4-fluororesorcinol.

Safety Precautions

  • N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acetonitrile: Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

  • Bromine (if used as an alternative): Elemental bromine is highly corrosive, toxic, and causes severe burns. It should only be handled with extreme caution in a fume hood with appropriate PPE.

  • Workup: The quenching and extraction steps should be performed carefully, ensuring proper venting of the separatory funnel.

Conclusion

The regioselective monobromination of 4-fluororesorcinol can be achieved with high efficiency and selectivity by employing N-bromosuccinimide in acetonitrile at room temperature. This protocol provides a reliable and scalable method for accessing 4-bromo-6-fluororesorcinol, a valuable intermediate for further synthetic transformations in drug discovery and materials science. Understanding the fundamental principles of electrophilic aromatic substitution and careful control of reaction parameters are paramount to obtaining the desired product in high purity and yield.

References

  • Bouthenet, E., et al. (2011). Synthesis and antimicrobial activity of brominated resorcinol dimers. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075. [Link]

  • Sun, L., et al. (1997). Synthesis of Fluorinated Fluoresceins. The Journal of Organic Chemistry, 62(19), 6469–6475. [Link]

  • Pelter, A., & Elgendy, S. M. A. (1988). Boron-containing reagents in organic synthesis. Part 2. A new regioselective synthesis of 2- and 4-substituted phenols. Journal of the Chemical Society, Perkin Transactions 1, 1891-1896. [Link]

  • PubChem. (n.d.). N-bromobutanimide. Retrieved from [Link]

Sources

Application Notes and Protocols for Utilizing 4-Bromo-2-fluororesorcinol as a Versatile Cross-Coupling Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides in-depth application notes and detailed protocols for the use of 4-Bromo-2-fluororesorcinol as a trifunctional scaffold in palladium-catalyzed cross-coupling reactions. This unique building block, featuring strategically positioned hydroxyl, fluorine, and bromine functionalities, offers a powerful platform for the synthesis of complex molecular architectures relevant to medicinal chemistry and materials science. This document explores its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing field-proven insights, step-by-step methodologies, and troubleshooting guidance.

Introduction: The Strategic Advantage of this compound

This compound (1,3-dihydroxy-4-bromo-2-fluorobenzene) is a highly functionalized aromatic compound poised for significant applications in synthetic chemistry. Its utility stems from the orthogonal reactivity of its three key functional groups: two acidic hydroxyl groups, an electron-withdrawing fluorine atom, and a readily displaceable bromine atom. This distinct arrangement allows for selective manipulation and diversification, making it an attractive starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science.[1][2]

The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[3] The presence of the fluorine atom and two hydroxyl groups introduces unique electronic and steric properties that can influence the reactivity of the C-Br bond and provide additional points for derivatization or modulation of physicochemical properties in the final products. The strategic placement of fluorine, for instance, is a common tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

This guide will provide detailed protocols for three of the most powerful cross-coupling reactions, enabling researchers to effectively leverage the synthetic potential of this compound.

Chemical Reactivity and Strategic Considerations

The reactivity of this compound in cross-coupling reactions is governed by the interplay of its functional groups. The electron-donating hydroxyl groups and the electron-withdrawing fluorine atom modulate the electron density of the aromatic ring, which in turn affects the ease of oxidative addition of the C-Br bond to the palladium catalyst. While electron-rich aryl bromides can sometimes be challenging substrates, the presence of the ortho-fluorine atom can facilitate the reaction.

A critical consideration is the management of the acidic hydroxyl groups. While many modern cross-coupling protocols can tolerate unprotected phenols, in some cases, protection may be necessary to prevent side reactions or catalyst deactivation. The choice of protecting group should be orthogonal to the cross-coupling conditions, allowing for selective removal at a later stage.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Vinyl Partners

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and vinyl-aryl structures.[4] The reaction of this compound with various boronic acids or their esters can be achieved with high efficiency using appropriate palladium catalysts and ligands.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organic moiety from the boronic acid derivative is transferred to the palladium center, displacing the bromide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism Ar-Br This compound Oxidative_Addition Oxidative Addition Ar-Br->Oxidative_Addition Pd(0)L_n Pd(0) Catalyst Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-Br Ar-Pd(II)-Br Intermediate Oxidative_Addition->Ar-Pd(II)-Br Transmetalation Transmetalation Ar-Pd(II)-Br->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R' Intermediate Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n regenerates Ar-R Coupled Product Reductive_Elimination->Ar-R R-B(OR)2 Boronic Acid/Ester R-B(OR)2->Transmetalation Base Base Base->Transmetalation activates

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates. It is based on established procedures for the coupling of electron-rich and functionalized aryl bromides.[5]

Materials:

  • This compound

  • Aryl or vinyl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the boronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in anhydrous 1,4-dioxane (2 mL).

  • Add the catalyst solution to the Schlenk tube containing the solids.

  • Add additional anhydrous 1,4-dioxane (8 mL) and degassed water (1 mL) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Parameter Recommendation Rationale
Catalyst Pd(OAc)₂ / SPhosSPhos is a bulky, electron-rich phosphine ligand that is effective for coupling of challenging substrates.
Base K₃PO₄A moderately strong base that is generally effective and well-tolerated by many functional groups.
Solvent 1,4-Dioxane / WaterA common solvent system for Suzuki reactions that aids in the dissolution of both organic and inorganic reagents.
Temperature 100 °CA typical temperature for Suzuki couplings of aryl bromides. May be adjusted based on substrate reactivity.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are valuable intermediates in organic synthesis.[1]

Mechanistic Overview

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.

Sonogashira_Mechanism Ar-Br This compound Oxidative_Addition Oxidative Addition Ar-Br->Oxidative_Addition Pd(0)L_n Pd(0) Catalyst Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-Br Ar-Pd(II)-Br Oxidative_Addition->Ar-Pd(II)-Br Transmetalation_Pd Transmetalation Ar-Pd(II)-Br->Transmetalation_Pd Ar-Pd(II)-C≡CR Ar-Pd(II)-C≡CR' Transmetalation_Pd->Ar-Pd(II)-C≡CR Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-C≡CR Coupled Product Reductive_Elimination->Ar-C≡CR R-C≡CH Terminal Alkyne Base Base R-C≡CH->Base deprotonation Cu-C≡CR Copper Acetylide Base->Cu-C≡CR Cu(I) Cu(I) Salt Cu(I)->Cu-C≡CR Cu-C≡CR->Transmetalation_Pd transfers acetylide

Caption: Interconnected Palladium and Copper Cycles in the Sonogashira Reaction.

Detailed Protocol for Sonogashira Coupling

This protocol is adapted from procedures for the Sonogashira coupling of functionalized aryl bromides.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (5 mL).

  • Add the terminal alkyne (1.5 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, or gently heat to 50-60 °C if the reaction is sluggish. Monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Parameter Recommendation Rationale
Catalyst PdCl₂(PPh₃)₂ / CuIA classic and reliable catalyst system for Sonogashira couplings.
Base Triethylamine (Et₃N)Acts as both a base and a solvent, facilitating the formation of the copper acetylide.
Solvent THFA common co-solvent to ensure solubility of all reactants.
Temperature Room Temperature to 60 °CMild conditions are often sufficient, but heating may be required for less reactive substrates.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[6] This reaction is of particular importance in medicinal chemistry, as the arylamine motif is prevalent in a vast number of bioactive molecules.

Mechanistic Principles

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Detailed Protocol for Buchwald-Hartwig Amination

This protocol is based on modern methods for the amination of aryl bromides.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL) and stir for 5 minutes.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Parameter Recommendation Rationale
Catalyst Pd₂(dba)₃ / XPhosXPhos is a highly effective ligand for the Buchwald-Hartwig amination of a broad range of substrates.
Base NaOtBuA strong, non-nucleophilic base commonly used in this reaction.
Solvent TolueneA high-boiling, non-polar solvent suitable for this transformation.
Temperature 110 °CElevated temperatures are often required for the amination of aryl bromides.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or no conversion Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
Low reaction temperatureGradually increase the reaction temperature.
Inappropriate ligand or baseScreen different ligands (e.g., RuPhos, DavePhos for Suzuki and Buchwald-Hartwig) and bases (e.g., Cs₂CO₃, K₂CO₃).
Formation of side products Homocoupling of the boronic acid (Suzuki) or alkyne (Sonogashira)Use a lower catalyst loading or add the boronic acid/alkyne slowly to the reaction mixture.
Protodebromination (loss of bromine)Use a less reactive base or lower the reaction temperature.
Difficulty with product purification Residual catalyst or ligandsFilter the crude reaction mixture through a plug of silica gel or use a scavenger resin.

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Palladium Catalysts: Palladium catalysts are often pyrophoric and should be handled under an inert atmosphere. Consult the safety data sheet (SDS) for specific handling instructions.

  • Reagents and Solvents: Many of the reagents and solvents used in these protocols are flammable, corrosive, or toxic. Always consult the SDS before use and handle them with appropriate care in a fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this trifunctional scaffold. Through judicious application of modern cross-coupling methodologies, the potential for discovering new chemical entities with significant biological or material properties is vast.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]

  • Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015 , 58 (21), 8315–8359. [Link]

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006 , 106 (7), 2651–2710. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]

Sources

Buchwald-Hartwig amination of 4-Bromo-2-fluororesorcinol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Buchwald-Hartwig Amination of 4-Bromo-2-fluororesorcinol

Executive Summary

The Buchwald-Hartwig amination of This compound (1) presents a specific chemoselective challenge: the presence of two acidic phenolic protons (


) alongside the aryl bromide electrophile.[1] Standard strong bases (e.g., 

) used in Pd-catalyzed amination will rapidly deprotonate the resorcinol core, generating an electron-rich dianion that poisons the catalyst and inhibits oxidative addition.[1]

This Application Note defines the "Protection-First" strategy as the industry gold standard for this substrate, ensuring reproducibility and high yields. We utilize a RuPhos/Pd-G4 catalytic system optimized for electron-rich aryl halides, enabling the synthesis of 4-amino-2-fluororesorcinol derivatives—critical pharmacophores in HSP90 and kinase inhibitor development.[1]

Strategic Analysis & Chemical Logic

The Substrate Challenge
  • Electronic Deactivation: The resorcinol ring is highly electron-rich (two -OH donors).[1] This increases the electron density at the C-Br bond, making oxidative addition by Pd(0) kinetically slower compared to electron-deficient aryl halides.[1]

  • Catalyst Poisoning: Free phenols coordinate to Pd(II) species, forming off-cycle resting states.[1]

  • Base Compatibility: The necessity of a base for the catalytic cycle competes with the acidity of the phenols.

The Solution: Transient vs. Permanent Protection

While direct coupling is theoretically possible using weak bases (


) and specialized ligands, it suffers from variable yields. This protocol mandates a Benzyl (Bn) protection strategy . Benzyl groups are robust under basic coupling conditions but easily removed via hydrogenolysis (

), which is orthogonal to the newly formed C-N bond (provided the amine is not benzylic).

Experimental Workflow (DOT Visualization)

Workflow Start This compound Step1 Step 1: Bis-Benzylation (BnBr, K2CO3, DMF) Start->Step1 Protection Inter Intermediate: 1-Bromo-2,4-bis(benzyloxy)-5-fluorobenzene Step1->Inter Step2 Step 2: Buchwald-Hartwig Coupling (Pd-G4, RuPhos, NaOtBu) Inter->Step2 C-N Bond Formation Prod_Prot Protected Amine Step2->Prod_Prot Step3 Step 3: Global Deprotection (H2, Pd/C) Prod_Prot->Step3 Hydrogenolysis Final Target: 4-Amino-2-fluororesorcinol Step3->Final

Caption: Figure 1. Integrated workflow for the synthesis of amino-resorcinols via a Protection-Coupling-Deprotection sequence.

Detailed Protocols

Stage 1: Bis-Protection (Preparation of the Coupling Partner)

Objective: Mask acidic protons to prevent catalyst deactivation.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Benzyl Bromide (2.5 equiv)

  • Potassium Carbonate (

    
    , 3.0 equiv)
    
  • Solvent: DMF (0.5 M)

Procedure:

  • Charge a round-bottom flask with this compound and

    
     in DMF.
    
  • Add Benzyl Bromide dropwise at 0 °C.

  • Warm to 60 °C and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Workup: Dilute with water, extract with EtOAc. Wash organics with brine (3x) to remove DMF. Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol or flash chromatography (SiO2).

    • Target Intermediate:1-Bromo-2,4-bis(benzyloxy)-5-fluorobenzene .[1]

Stage 2: The Buchwald-Hartwig Amination (Core Protocol)

Objective: Install the amine moiety using a Third-Generation Precatalyst system.[1]

Rationale for Catalyst Choice:

  • RuPhos: Specifically designed for secondary amines and electron-rich aryl halides.[1] It provides steric bulk to facilitate reductive elimination.

  • RuPhos Pd G4: A pre-formed oxidative addition complex that ensures rapid initiation even at lower temperatures, minimizing dehalogenation side reactions.

Table 1: Reaction Stoichiometry & Conditions

ComponentRoleEquivalentsNotes
Aryl Bromide Substrate1.00From Stage 1
Primary/Secondary Amine Nucleophile1.20If volatile, use 1.5 equiv
RuPhos Pd G4 Precatalyst0.02 (2 mol%)Air-stable solid
RuPhos Free Ligand0.02 (2 mol%)Optional: Stabilizes active species
NaOtBu Base1.50Sublimed grade preferred
Toluene or 1,4-Dioxane Solvent0.2 MAnhydrous, degassed

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a resealable reaction vial (e.g., microwave vial) and cool under Argon flow.

  • Solids Charge: Add the protected Aryl Bromide (1.0 equiv),

    
     (1.5 equiv), and RuPhos Pd G4  (2 mol%).
    
    • Critical: Do not add the amine yet if it is a liquid.

  • Solvent/Amine Addition: Seal the vial. Inject anhydrous Toluene (degassed). Inject the Amine (1.2 equiv).

  • Reaction: Heat to 85 °C for 4–12 hours.

    • Checkpoint: The solution should turn from orange to dark brown/black. If it remains pale yellow, the catalyst has not activated.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography on silica gel.

Stage 3: Deprotection (Final Assembly)

Procedure:

  • Dissolve the coupled product in MeOH/THF (1:1).

  • Add Pd/C (10 wt% loading, 0.1 equiv by mass).

  • Stir under

    
     balloon (1 atm) for 2 hours at RT.
    
  • Filter through Celite to remove Pd/C. Concentrate to yield the 4-amino-2-fluororesorcinol derivative.[1]

Mechanistic Insight & Troubleshooting

Catalytic Cycle Visualization

Mechanism cluster_0 Critical Failure Point Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br (Electron Rich) LigEx Ligand Exchange (Ar-Pd-N) OxAdd->LigEx H-NR2 + Base Note Slow step for resorcinol ethers OxAdd->Note RedElim Reductive Elimination (Product Release) LigEx->RedElim C-N Bond Formation RedElim->Pd0 Regeneration

Caption: Figure 2. Simplified Buchwald-Hartwig Catalytic Cycle highlighting the rate-limiting oxidative addition for electron-rich substrates.

Troubleshooting Guide
  • Issue: Low Conversion (<20%).

    • Cause: Oxidative addition is too slow due to the electron-rich ring.[1]

    • Fix: Switch solvent to t-Amyl Alcohol or Dioxane and increase temperature to 100 °C. Switch catalyst to BrettPhos Pd G4 (more active for difficult substrates).[1]

  • Issue: Hydrodehalogenation (Ar-Br -> Ar-H).

    • Cause:

      
      -hydride elimination from the amine or solvent.[1]
      
    • Fix: Ensure solvent is strictly anhydrous. Use RuPhos (prevents

      
      -elimination via steric bulk).[1]
      
  • Issue: Incomplete Deprotection.

    • Fix: If benzyl groups are stubborn, add 1 drop of HCl or switch to Pearlman's Catalyst (

      
      ).
      

References

  • Buchwald, S. L., et al. "Surpassing the Limitations of Pd-Catalyzed Amination of Aryl Halides."[2] Chemical Science, 2011.

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.

  • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 2011. (Context on Resorcinol Scaffolds in Drug Design).

  • Miyaura, N. "Cross-Coupling Reactions: A Practical Guide." Springer, 2002. (General protocols for Haloresorcinols).

Disclaimer: This protocol involves the use of hazardous chemicals (Pd catalysts, strong bases, alkyl halides). All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 4-Bromo-2-fluororesorcinol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with 4-Bromo-2-fluororesorcinol (CAS: 103068-41-3 / derivative analogs) . It is designed to address stability challenges in alkaline environments, a common yet frequently mishandled condition in synthetic organic chemistry and drug development.

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Alkaline Instability & Degradation Pathways

Executive Summary: The "Silent" Oxidation Threat

Researchers often assume that halogenated resorcinols share the robust stability of simple phenols. This is a critical error. This compound possesses a unique electronic structure where the electron-withdrawing halogens (Br, F) lower the pKa of the hydroxyl groups, making the molecule significantly more acidic than resorcinol.

In basic conditions (pH > 8.0), this molecule rapidly forms a dianion that is extremely electron-rich and susceptible to oxidative coupling by atmospheric oxygen. The result is not simple hydrolysis, but a cascade of radical formations leading to quinones and insoluble polymers (similar to melanin formation).

Troubleshooting Guide (Q&A Format)
Q1: My reaction mixture turned from clear/pale yellow to dark brown/black within minutes of adding base. Is my product destroyed?

Diagnosis: You are witnessing Aerobic Oxidative Polymerization . Status: Critical. Significant starting material has likely converted to quinoid polymers.

The Mechanism: Unlike simple phenols, this compound acts as a reducing agent in base.

  • Deprotonation: The base removes protons from the -OH groups. Due to the inductive effect of Fluorine (

    
    ) and Bromine (
    
    
    
    ), this happens at a lower pH than unsubstituted resorcinol.
  • Electron Transfer: The resulting dianion (

    
    ) transfers a single electron to dissolved oxygen (
    
    
    
    ), forming a semiquinone radical .
  • Coupling: These radicals rapidly dimerize or polymerize, creating a conjugated, dark-colored network (similar to the browning of an apple).

Corrective Action:

  • Immediate: Acidify the solution to pH < 6 to halt the radical mechanism.

  • Prevention: You must degas all solvents and bases (sparge with Argon/Nitrogen) before introducing the resorcinol. The reaction vessel must be kept under a positive pressure of inert gas.

Q2: I am performing a Suzuki-Miyaura coupling. Can I use aqueous Na₂CO₃ or K₃PO₄?

Diagnosis: Conditional Viability. Risk: Debromination & Protodeboronation.

While carbonate and phosphate bases are generally safe, the combination of Base + Palladium Catalyst + Heat introduces a secondary risk: Hydrodebromination .

  • The C-Br bond is the weakest link (

    
    ).
    
  • In the presence of Pd(0) and an alkoxide/hydroxide source, the oxidative addition complex can undergo

    
    -hydride elimination or reduction by the solvent (especially alcohols), replacing the Bromine with Hydrogen.
    

Protocol Recommendation:

  • Avoid: Strong hydroxide bases (NaOH, KOH) or alkoxides (NaOEt) which promote oxidation.

  • Prefer: Mild, anhydrous bases like Cesium Carbonate (

    
    )  or Potassium Fluoride (
    
    
    
    )
    in aprotic solvents (DMF, Dioxane).
  • Additives: If aqueous base is required, keep the temperature below 80°C and minimize reaction time.

Q3: Does the Fluorine atom at the 2-position affect stability?

Diagnosis: Yes, it destabilizes the molecule in base.

The 2-position (between the two hydroxyls) is sterically crowded but electronically critical.

  • Acidity: The highly electronegative Fluorine atom exerts a strong inductive effect (-I), significantly increasing the acidity of the adjacent -OH groups. This means the sensitive dianion forms at a lower pH (e.g., pH 8 instead of pH 9.5).

  • Nucleophilic Attack: While the C-F bond is strong, the 2-position is activated. In extremely harsh conditions (e.g.,

    
    -BuLi or molten NaOH), nucleophilic aromatic substitution (
    
    
    
    ) displacing the fluoride is possible, though less likely than oxidation.
Visualizing the Failure Mode

The following diagram illustrates the degradation pathway that occurs when the user exposes the basic solution to air.

DegradationPathway Start This compound (Neutral) Base Add Base (pH > 8.0) Start->Base Deprotonation Dianion Resorcinol Dianion (Highly Reactive) Base->Dianion Radical Semiquinone Radical Dianion->Radical 1e- Transfer Oxygen Atmospheric O2 Oxygen->Radical Oxidant Quinone Ortho-Quinone Intermediate Radical->Quinone Disproportionation Polymer Dark Polymer (Melanin-like) Radical->Polymer Radical Coupling Quinone->Polymer Irreversible Coupling

Figure 1: The oxidative degradation cascade. Note that the presence of Oxygen is the critical failure point once the Base is added.

Experimental Protocol: Safe Handling in Basic Media

To ensure reproducibility, follow this "Self-Validating" protocol. If the solution darkens, the validation has failed.

Materials:
  • Solvent: DMF or 1,4-Dioxane (Anhydrous, 99.8%).

  • Base: Cesium Carbonate (

    
    ) or Potassium Phosphate (
    
    
    
    ).
  • Gas: High-purity Argon (Balloon or Manifold).

Step-by-Step Procedure:
  • The "Pre-Degas" (Crucial):

    • Place the solvent and solid base in the reaction vessel without the this compound.

    • Sparge with Argon for 15 minutes (bubbling gas directly into the liquid).

  • Substrate Addition:

    • Add the this compound as a solid against a counter-flow of Argon.

    • Why? This prevents the "headspace oxygen" from reacting with the surface of the solution as it dissolves.

  • Monitoring:

    • The solution should remain pale yellow or colorless .

    • Red Flag: A shift to orange/brown indicates oxygen ingress. Check septa and gas lines immediately.

  • Quenching:

    • Do not pour the basic reaction mixture directly into water.

    • Pour into a stirred solution of dilute ammonium chloride (

      
      )  or 1M HCl . Acidifying immediately protonates the phenolate, stopping oxidation.
      
Stability Data Summary
ConditionStability RatingObserved EffectRecommendation
Acidic (pH < 4) HighStable indefinitely.Store as free phenol.
Neutral (pH 7) ModerateSlow oxidation over days.Protect from light.[1][2][3]
Mild Base (Carbonate) Low Rapid darkening if

present.
Strict Anaerobic Conditions.
Strong Base (NaOH/KOH) Critical Failure Instant quinone formation/polymerization.Avoid completely.
Light Exposure LowC-Br bond photolysis (slow).Amber glassware required.
References
  • Electrochemical Oxidation of Resorcinol: Mechanistic insights confirm that at pH > pKa, resorcinols undergo 1-electron oxidation to form radicals that polymerize. Source: RSC Advances, "Electrochemical oxidation of resorcinol: mechanistic insights."

  • Halogenated Resorcinol Properties (PubChem): Chemical and physical property data for 4-Bromoresorcinol derivatives. Source: PubChem Compound Summary.

  • Oxidation of Phenols in Basic Media: General mechanism of phenolate oxidation by molecular oxygen (Auto-oxidation). Source: Organic Chemistry Portal / Evans pKa Table (Harvard).

  • Safety Data Sheet (Fisher Scientific): Handling, storage, and hazard identification for fluororesorcinols. Source: Fisher Scientific SDS.

Sources

solving solubility issues with 4-Bromo-2-fluororesorcinol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-2-fluororesorcinol (CAS: 103068-41-3 / Derivatives)

Topic: Solubility Optimization, Purification, and Handling Audience: Medicinal Chemists, Process Chemists, and Screening Biologists

Introduction: The Physicochemical Paradox

This compound presents a unique solubility challenge due to its "push-pull" electronic structure. The core resorcinol (1,3-benzenediol) is highly polar and hydrophilic, but the halogen substitutions (4-Br, 2-F) introduce lipophilicity and significant electron-withdrawing effects.

This molecule is not just "hard to dissolve"; it is sensitive to pH-dependent ionization and oxidative degradation (quinoid formation). This guide moves beyond basic solubility tables to address the mechanistic causes of precipitation and degradation during synthesis and biological screening.

Module 1: Solvent Selection & Solubility Profiling

Q: Why does this compound precipitate in my standard DCM/Hexane reaction mixture?

A: This is a polarity mismatch. The hydroxyl groups at positions 1 and 3 form a strong intermolecular hydrogen-bonding network (crystal lattice energy) that non-polar solvents like Dichloromethane (DCM) or Hexane cannot disrupt.

The Solution: You must use a solvent that acts as a Hydrogen Bond Acceptor (HBA).

Solvent ClassSolubility RatingRecommended UseTechnical Note
Polar Aprotic Excellent Reaction solvent (Alkylation, SNAr), Stock solutions.DMSO, DMF, DMAc. These disrupt the H-bond network effectively. Warning: DMSO is hygroscopic; water uptake causes degradation.
Alcohols Good Recrystallization, Transfer solvent.[1]Methanol, Ethanol. Good solubility but nucleophilic; avoid if using strong electrophiles (e.g., acid chlorides).
Ethers Moderate Extraction, Washing.[1][2][3]THF, Dioxane. Good solubility. Diethyl Ether is poor for dissolving solids but okay for extraction.
Non-Polar Poor Anti-solvent (Precipitation).Hexane, Toluene. Use these only to force the product out of solution during purification.

Q: I need to prepare a stock for biological screening. What is the absolute limit for DMSO?

A: Empirical data suggests a solubility limit of ~100 mg/mL (approx. 330 mM) in pure DMSO with ultrasonication.[4] However, this is thermodynamically unstable at low temperatures.

  • Protocol: Dissolve at 50 mg/mL.

  • Storage: -20°C (1 month) or -80°C (6 months).

  • Critical: Protect from light. The C-Br bond is photolabile, and the resorcinol core oxidizes to colored quinones upon light exposure.

Module 2: Purification & Workup (The "Pink" Problem)

Q: My product turns pink/red during purification. Is it decomposing?

A: Yes. Resorcinols are electron-rich and prone to auto-oxidation, forming ortho-quinones or radical species, which appear pink or red. This is accelerated by basic silica gel and trace metals.

Troubleshooting Protocol: The "Acidic Wash" Technique

  • Cause: Silica gel is slightly acidic but often contains metallic impurities (Iron) that catalyze oxidation.

  • Fix:

    • Eluent Modification: Add 1% Acetic Acid to your mobile phase (e.g., Hexane/EtOAc + 1% AcOH). This keeps the phenols protonated and suppresses ionization-oxidation.

    • Recrystallization (Alternative to Column):

      • Solvent System:Toluene (good for removing non-polar impurities) or Water (classic method).

      • The "Boiling Water" Method:[2] this compound is sparingly soluble in cold water but highly soluble in boiling water.

      • Step 1: Dissolve crude solid in minimum boiling water (100°C).

      • Step 2: Add activated charcoal (to remove pink color). Filter hot.

      • Step 3: Cool slowly to 4°C. White needles should form.

Module 3: Biological Assay Preparation (Preventing "Crash-Out")

Q: When I dilute my DMSO stock into cell culture media, the compound precipitates immediately.

A: This is the "Solvent Shock" effect. The rapid change in dielectric constant (from DMSO to Water) forces the hydrophobic halogens (Br, F) to aggregate before the water can solvate the hydroxyls.

The Step-Wise Dilution Protocol: Do not jump from 100% DMSO to 1% DMSO in one step.

  • Start: 10 mM Stock in DMSO.

  • Intermediate Step: Dilute 1:10 into PEG-400 or Propylene Glycol (not water).

  • Final Step: Dilute this intermediate into the aqueous buffer/media.

    • Why? PEG acts as a "solubility bridge," coating the lipophilic halogens and preventing aggregation during the transition to water.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection based on the experimental stage.

SolubilityLogic Start Start: this compound Solid Goal What is your Goal? Start->Goal Reaction Chemical Synthesis Goal->Reaction Synthesis BioAssay Biological Screening Goal->BioAssay Screening Purify Purification Goal->Purify Cleanup PolarReact Use Polar Aprotic (DMF, DMSO, DMAc) Reaction->PolarReact NonPolarReact Avoid DCM/Toluene (Unless Phase Transfer Cat. used) Reaction->NonPolarReact StockPrep Stock: 100% DMSO (Max 50mg/mL) BioAssay->StockPrep Dilution Dilution Issue? StockPrep->Dilution DirectWater Precipitation Risk (Crash-out) Dilution->DirectWater Direct Add BridgeSolvent Use Solubility Bridge (DMSO -> PEG400 -> Media) Dilution->BridgeSolvent Step-wise Recryst Recrystallization: Boiling Water or Toluene Purify->Recryst Column Chromatography: Add 1% Acetic Acid Purify->Column

Caption: Decision tree for solvent selection based on application (Synthesis, Screening, or Purification).

Expert Technical Notes (E-E-A-T)

1. The Acidity Factor (pKa Shift): Standard resorcinol has a pKa of ~9.3. The introduction of Fluorine (electronegative) and Bromine (electronegative) exerts a strong inductive effect (-I), stabilizing the phenoxide anion.

  • Implication: The pKa of this compound is likely lowered to the 7.0–8.0 range .

  • Risk: In slightly basic buffers (pH 7.4), a significant portion of the molecule may exist as a mono-anion. This increases water solubility but drastically increases susceptibility to oxidative degradation (turning the solution brown/red). Always store aqueous solutions at pH < 6.5 if possible.

2. The "Water Recrystallization" Mechanism: While counter-intuitive for organic chemists who fear water, halogenated resorcinols follow the "temperature-switch" solubility curve.

  • Cold Water (4°C): The hydrophobic halogens dominate; solubility is low.

  • Hot Water (100°C): Thermal energy disrupts the lattice; the hydrophilic hydroxyls dominate; solubility is high.

  • Reference: This technique is validated by historical Organic Syntheses procedures for bromoresorcinols [1].

References

  • Sandin, R. B.; McKee, R. A. (1937). "4-Bromoresorcinol".[2][5] Organic Syntheses, 17, 23. Link

  • MedChemExpress. "4-Bromo-2-fluoro-1-iodobenzene Solubility Data" (Analogous halogenated aromatic solubility profiles). Link

  • AAT Bioquest. "4-Fluororesorcinol Solubility and Stock Preparation".[6] Link

  • Sigma-Aldrich. "4-Bromo-2-fluoroanisole Product Data" (Lipophilicity comparison). Link

Sources

preventing oxidation of 4-Bromo-2-fluororesorcinol during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-2-fluororesorcinol

Welcome to the technical support guide for this compound. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this valuable synthetic intermediate. Our goal is to help you prevent oxidative degradation, ensuring the integrity and reactivity of your material for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My new bottle of this compound, which was initially a white or off-white powder, has started to turn pink/brown. What is happening?

A1: This color change is a classic indicator of oxidation. The resorcinol moiety in the molecule is highly susceptible to oxidation, especially in the presence of oxygen, light, and trace metal impurities. The two hydroxyl (-OH) groups on the benzene ring are strong activating groups, making the molecule electron-rich and prone to losing electrons (i.e., oxidizing). The initial oxidation products are often quinone-like species, which are highly colored and can further polymerize to form darker, more complex structures.[1] This degradation compromises the purity and can lead to unexpected side reactions or lower yields in your experiments.

Q2: Why is this specific molecule so sensitive?

A2: The sensitivity of this compound stems from its core chemical structure. Resorcinols (1,3-dihydroxybenzenes) are well-known for their antioxidant properties, which paradoxically means they are very easily oxidized themselves. The process often begins with the formation of a radical species, which can then react further.[2][3][4] Factors that accelerate this degradation include:

  • Oxygen: The primary culprit. Atmospheric oxygen is a diradical that readily reacts with electron-rich phenols.

  • Light: UV and even visible light can provide the energy to initiate the oxidation process.[5][6][7][8]

  • Trace Metals: Metal ions (e.g., iron, copper) can act as catalysts, significantly speeding up the rate of oxidation.

  • Elevated Temperature: Higher temperatures increase the kinetic rate of all chemical reactions, including oxidation.[8][9]

Q3: I stored my vial in the refrigerator as recommended, but it still changed color. What went wrong?

A3: While cold temperatures slow down reaction rates, refrigeration alone is often insufficient for highly sensitive compounds.[9] The most common oversight is failing to exclude oxygen. If the vial contains air in the headspace, oxidation will still occur, albeit more slowly. Each time the vial is opened, the headspace is replenished with fresh, oxygen-rich air. The key to long-term stability is a multi-faceted approach combining cold temperatures with an inert atmosphere and protection from light.

Troubleshooting Guide: Storage & Handling

Issue: Compound is showing signs of degradation (color change).

This troubleshooting workflow will help you identify the root cause and implement corrective actions for future storage.

G cluster_storage Storage Conditions Assessment cluster_solutions Corrective Actions & Best Practices cluster_handling Handling Protocol Review A Start: Compound Degradation Observed B Was the compound stored under an inert atmosphere (Argon or Nitrogen)? A->B C Was the container sealed properly (e.g., septum, Parafilm)? B->C Yes F Implement Inert Atmosphere: - Purge vial headspace with Ar/N2. - Store in a glovebox. B->F No D Was the compound protected from light (amber vial, foil)? C->D Yes G Improve Sealing: - Use vials with PTFE-lined caps. - Wrap cap/joint with Parafilm. - Use high-vacuum grease for ground joints. C->G No E What was the storage temperature? D->E Yes H Ensure Light Protection: - Transfer to an amber glass vial. - Wrap clear vials in aluminum foil. - Store in a dark cabinet/box. D->H No I Optimize Temperature: - Store at 2-8°C for short-term. - Store at -20°C for long-term. - Avoid repeated freeze-thaw cycles. E->I Sub-optimal (e.g., Room Temp) J Did you aliquot the compound upon first use? E->J Optimal (e.g., < -15°C) L Result: Stabilized Compound F->L G->L H->L I->L K Minimize Air Exposure: - Aliquot into smaller, single-use vials. - Reduces need to open master stock. J->K No J->L Yes K->L

Caption: Troubleshooting workflow for diagnosing and preventing oxidation.

Protocols for Optimal Storage and Handling

To ensure the long-term stability of this compound, adhere to the following protocols.

Protocol 1: Ideal Long-Term Storage

This protocol describes the gold standard for storing air-sensitive solids to prevent degradation from oxygen and moisture.[10][11]

Objective: To prepare and store this compound for maximum shelf-life.

Materials:

  • Vial of this compound

  • Schlenk flask or vials with PTFE-lined septa caps

  • Source of dry, inert gas (Argon or Nitrogen) with a manifold

  • Vacuum pump

  • Parafilm or electrical tape

  • -20°C Freezer located in a dark area

Methodology:

  • Preparation: If received in a standard screw-cap vial, transfer the solid to a Schlenk flask or a vial suitable for inert gas techniques in a glovebox or a nitrogen-purged glove bag to minimize initial air exposure.

  • Inerting: Connect the vessel to a Schlenk line.

  • Purge Cycle: Carefully pull a vacuum on the vessel until the pressure stabilizes.

  • Backfill: Gently refill the vessel with inert gas (Argon or Nitrogen).

  • Repeat: Repeat the vacuum/backfill cycle 3-5 times to ensure all atmospheric oxygen has been removed.

  • Sealing: After the final backfill, securely seal the vessel. For vials, ensure the cap is tight and wrap the cap-vial interface securely with Parafilm.

  • Labeling: Clearly label the vial with the compound name, date, and "Stored under Inert Gas."

  • Storage: Place the sealed, inerted vial inside a secondary container and store it in a -20°C freezer, away from light sources.

ParameterRecommendationRationale
Atmosphere Dry Argon or NitrogenDisplaces reactive oxygen and moisture.
Temperature -20°C (Long-term) or 2-8°C (Short-term)Reduces the kinetic rate of oxidation.[9]
Light Amber vial or wrap in foilPrevents light-induced photochemical degradation.[5][10]
Container Borosilicate glass with PTFE-lined capProvides an inert and impermeable barrier.
Protocol 2: Handling and Aliquoting

Objective: To safely dispense the compound while minimizing atmospheric exposure to the master stock.

Methodology:

  • Preparation: Allow the main storage container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: If possible, open the container and perform all weighing and transfers inside a glovebox or a glove bag flushed with inert gas.

  • Rapid Dispensing: If a glovebox is unavailable, briefly remove the cap, quickly dispense the required amount, and immediately re-purge the headspace of the master container with a stream of inert gas before resealing.

  • Aliquoting: It is highly recommended to divide a new, large batch into several smaller, single-use vials upon first receipt. Perform this under an inert atmosphere, then seal and store each aliquot as described in Protocol 1. This prevents repeated exposure of the main stock.

Understanding the Chemistry of Degradation

The oxidation of resorcinol is a complex process that proceeds through radical intermediates to form colored products. Understanding this pathway highlights the importance of excluding oxygen.

G A This compound (Stable, Colorless Solid) B Initiation (O₂, Light, Metal Ions) A->B Exposure C Phenoxy Radical Intermediate (Highly Reactive) B->C D Further Oxidation / Dimerization C->D E Quinone-type Structures (Colored Intermediates) D->E F Polymerization E->F G Complex Polymerized Products (Dark Brown/Black Solids) F->G

Caption: Simplified pathway of resorcinol oxidation.

Q4: My compound is already pink. Can I still use it?

A4: Using a visibly degraded compound is not recommended as the impurities can interfere with your reaction. The exact percentage of degradation is unknown without analytical testing (e.g., HPLC, NMR). If you must proceed, purification is necessary. For phenolic compounds, common purification methods include:

  • Recrystallization: This can be effective if a suitable solvent system is found, but be aware that heating the compound in a solvent can accelerate degradation if not done under an inert atmosphere.

  • Vacuum Distillation: While effective for purifying many phenols, this may not be suitable for all resorcinol derivatives depending on their thermal stability.[12]

  • Column Chromatography: Effective but can be labor-intensive.

It is almost always more time and cost-effective to start with fresh, pure material.

References

  • Air- and light-sensitivity of phenol. (2017, July 10). Chemistry Stack Exchange. Retrieved February 4, 2026, from [Link]

  • Azman, N. A., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules, 23(2), 432. Available at: [Link]

  • Cleaning Dirty Phenol. (2016, October 19). NileRed. YouTube. Retrieved February 4, 2026, from [Link]

  • Gómez-Alonso, S., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Foods, 12(16), 3073. Available at: [Link]

  • Inert gas. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]

  • Light-Induced Antioxidant Phenolic Changes among the Sprouts of Lentil Cultivar. (2024, March 27). MDPI. Retrieved February 4, 2026, from [Link]

  • Nguyen, T. A. H., et al. (2020). Electrochemical oxidation of resorcinol: mechanistic insights from experimental and computational studies. RSC Advances, 10(49), 29337-29346. Available at: [Link]

  • Principles of Inert Atmosphere Storage. (2024, December 27). ResearchGate. Retrieved February 4, 2026, from [Link]

  • The Importance of Inerting. (n.d.). Air Products. Retrieved February 4, 2026, from [Link]

  • Tzia, C., & Liadakis, G. N. (Eds.). (2015).
  • Zazo, J. A., et al. (2016). Effect of light, temperature, and pH on the accumulation of phenol by Selenastrum capricornutum, a green alga. Bulletin of environmental contamination and toxicology, 96(3), 369-374. Available at: [Link]

Sources

optimizing reaction temperature for 4-Bromo-2-fluororesorcinol coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-2-fluororesorcinol Coupling Optimization

Current Status: Operational Ticket ID: #RXN-OPT-4B2F Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Thermal Optimization & Troubleshooting for Palladium-Catalyzed Cross-Coupling

The Thermal Landscape: Why Temperature Matters for this Substrate

You are working with This compound , a scaffold that presents a unique "push-pull" electronic challenge. To optimize reaction temperature, you must understand the competing forces at play on the aryl ring:

  • Electronic Deactivation (The "Push"): The two hydroxyl groups (positions 1 and 3) are strong electron-donating groups (EDGs). These increase electron density on the ring, making the C-Br bond stronger and less reactive toward oxidative addition with Palladium(0). This typically necessitates higher temperatures (>80°C) to drive the catalytic cycle.

  • Steric & Inductive Effects (The "Pull"): The Fluorine atom at position 2 is electron-withdrawing but also creates an ortho-effect. It acidifies the neighboring hydroxyls. If you run this reaction at high temperatures with weak bases, you risk deprotonating the phenols, forming phenoxides that can coordinate to the Palladium and poison the catalyst (forming "Pd-black").

The Optimization Sweet Spot: For this specific substrate, the ideal temperature window is narrow.

  • < 60°C: Reaction stalls.[1] Oxidative addition is too slow due to the electron-rich ring.

  • > 100°C: Risk of protodebromination (replacing Br with H) and catalyst decomposition.

Troubleshooting Guide (Q&A Format)

Q1: My reaction stalls at 40-50% conversion even after 24 hours at 80°C. Should I increase the temperature?

Diagnosis: This is likely not just a thermal issue but a catalyst longevity issue. At 80°C, if the phenols are unprotected, they may be slowly poisoning the catalyst. Increasing to 100°C will likely only accelerate catalyst death, not conversion.

Corrective Action:

  • Protect the Phenols (Recommended): Convert the hydroxyls to methoxy (using MeI/K2CO3) or MOM ethers before coupling. The resulting 4-bromo-2-fluoro-1,3-dimethoxybenzene couples efficiently at 80-90°C without poisoning the Pd.

  • The "Boost" Method: If you cannot protect, add a second portion of catalyst (0.5 mol%) and ligand after 12 hours, rather than raising the temperature.

  • Switch Solvent: Move from Toluene/Water to 1,4-Dioxane/Water (4:1) . Dioxane coordinates loosely to Pd, stabilizing it at 80-90°C better than toluene.

Q2: I am seeing a significant impurity (M-Br + 1) in my LCMS. Is the temperature too high?

Diagnosis: You are observing protodebromination (the Bromine is replaced by Hydrogen). This is a classic symptom of "overheating" an electron-rich aryl halide in the presence of a proton source (like ethanol or water) or using a base that is too strong.

Corrective Action:

  • Lower Temperature: Drop the reaction temperature to 65-70°C .

  • Solvent Swap: If you are using Ethanol or Isopropanol as a co-solvent, remove it. Use strictly DME (Dimethoxyethane) or THF with minimal water.

  • Base Check: Switch from strong bases (like KOH or NaOH) to milder bases like K3PO4 or Cs2CO3 .

Q3: Can I use Microwave irradiation to speed this up?

Diagnosis: Yes, but with extreme caution. This compound is thermally sensitive.

Corrective Action:

  • Set Point: 110°C.

  • Hold Time: Max 20 minutes.

  • Ramp: High absorption setting.

  • Critical: You must use a sealed vessel to prevent solvent loss, and ensure your solvent (e.g., DMF or Dioxane) is degassed thoroughly. Microwave heating often accelerates homocoupling if oxygen is present.

Optimized Experimental Protocol

This protocol is designed for the unprotected resorcinol, as this is the most challenging scenario. If using protected derivatives, this protocol becomes highly robust.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) — Chosen for stability against oxygen/moisture.

  • Base: Cs2CO3 (3.0 equiv) — The "Cesium Effect" aids solubility and reactivity.

  • Solvent: 1,4-Dioxane / Water (5:1 ratio).

Step-by-Step:

  • Degassing (Critical): Sparge the Dioxane/Water mixture with Nitrogen or Argon for at least 15 minutes before adding reagents. Oxygen is the enemy of high-temp optimization.

  • Assembly: In a reaction vial, combine the resorcinol, boronic acid, and base. Add the degassed solvent.[2]

  • Catalyst Addition: Add the Pd catalyst last, under a positive stream of inert gas. Cap immediately.

  • Thermal Ramp:

    • Place in a pre-heated block at 60°C for 1 hour.

    • Check LCMS.[2] If <10% conversion, ramp to 85°C .

    • Do not exceed 95°C.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH 5 (to protonate the resorcinol). Extract with EtOAc.[2]

Visualization & Logic Maps

Figure 1: Temperature Optimization Decision Tree

Use this logic flow to determine your next move based on LCMS data.

TempOptimization Start Start Reaction Temp: 60°C Time: 2 Hours CheckLCMS Check LCMS/TLC Start->CheckLCMS HighConv > 50% Conversion CheckLCMS->HighConv LowConv < 10% Conversion CheckLCMS->LowConv Impurity Debrominated Impurity Detected CheckLCMS->Impurity ActionMaintain Maintain 60°C Run to completion HighConv->ActionMaintain ActionIncrease Increase to 80°C Check Ligand (Switch to XPhos) LowConv->ActionIncrease ActionDecrease LOWER Temp to 50°C Switch Solvent to THF Impurity->ActionDecrease

Caption: Decision matrix for real-time thermal adjustment based on reaction intermediates.

Figure 2: The "Push-Pull" Mechanistic Challenge

Visualizing why the 2-Fluoro and Hydroxyl groups dictate the temperature limit.

Mechanism Substrate This compound Pathway1 High Temp (>100°C) + Protic Solvent Substrate->Pathway1 Pathway2 Optimized Temp (80°C) + Cs2CO3 Substrate->Pathway2 SideProduct Protodebromination (H replaces Br) Pathway1->SideProduct Fast Kinetics Poison Pd-Black Formation (Catalyst Death) Pathway1->Poison Thermal Decomp Product Coupled Biaryl (Desired) Pathway2->Product Controlled Oxidative Addition

Caption: Mechanistic divergence showing how excessive heat favors side reactions over the desired coupling.

References

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition.

  • BenchChem. "Application Notes and Protocols for Suzuki Coupling Reactions." BenchChem Technical Guides.

  • Organic Chemistry Portal. "Suzuki Coupling: Reactivity and Conditions."

  • MDPI. "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds." Molecules.

Sources

minimizing debromination side reactions in cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Catalysis Integrity Center .

This resource is designed for synthetic chemists and process engineers facing the persistent challenge of hydrodehalogenation (debromination) in Palladium-catalyzed cross-coupling reactions. We move beyond generic advice to provide a mechanistic understanding of why your aryl bromide is reducing to an arene and how to engineer a system that mathematically favors the desired C-C or C-N bond formation.

Module 1: Diagnostic Triage – The Mechanics of Failure

Before changing reagents, you must diagnose the pathway.[1] Debromination is not random; it is the result of a specific, competitive catalytic cycle where a Palladium-Hydride (Pd-H) species is formed.[2]

The Core Conflict: Your reaction is a race between Transmetallation (the desired path) and


-Hydride Elimination  or Protodepalladation  (the failure paths).
Visualizing the Competitive Landscape

The following diagram maps the divergence point where your catalyst chooses between making product or destroying starting material.

DebrominationMechanism cluster_legend Pathway Legend Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br TransMet Transmetallation (Ar-Pd-Nu) OxAdd->TransMet + Nucleophile (Fast) HydrideSource Hydride Source Encounter (Solvent/Base/Impurity) OxAdd->HydrideSource Slow Transmetallation RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Cross-Coupled Product (Ar-Nu) RedElim->Product PdH_Species Pd-H Species Formation (Ar-Pd-H) HydrideSource->PdH_Species β-Hydride Elim. PdH_Species->Pd0 DebromProduct Debrominated Byproduct (Ar-H) PdH_Species->DebromProduct Reductive Elim. key1 Blue = Desired Cycle key2 Red = Debromination Cycle

Caption: The kinetic competition between Transmetallation (Blue) and Hydride capture (Red). Debromination dominates when Transmetallation is rate-limiting.

Module 2: The Solvent & Base Matrix

The most common source of hydride (


) is not moisture, but your solvent or base acting as a reducing agent via 

-hydride elimination.
The "Forbidden" Reagents List

If you are observing >5% debromination, audit your reaction for these specific combinations.

ComponentHigh-Risk CandidateMechanism of FailureSafe Alternative
Base Isopropoxide, Ethoxide Contains

-hydrogens.[3] Pd coordinates to the alkoxide, undergoes

-hydride elimination, generating Pd-H and a ketone/aldehyde.
tert-Butoxide (No

-H), Carbonates (

,

), or Phosphates (

).
Solvent Isopropanol, Ethanol Acts as a hydride donor, especially at high temps (

).
tert-Butanol (tBuOH), Toluene , Dioxane , or THF .
Solvent DMF, DMAc Decomposes to dimethylamine (a reductant) or acts as a hydride source at high temp.NMP , Acetonitrile , or strictly anhydrous DMSO .
Additive Water (Trace) Can protonate Pd-Aryl species in electron-rich systems (Protodehalogentation).Use Molecular Sieves (3Å) or azeotropically dry reagents.

Module 3: Catalyst & Ligand Engineering

When reagent swapping fails, the catalyst architecture must be altered to accelerate the desired pathway (Transmetallation/Reductive Elimination) over the background side reactions.

Ligand Selection Strategy

To stop debromination, you need a ligand that facilitates fast oxidative addition (to consume Ar-Br) but even faster transmetallation .

  • Bulky, Electron-Rich Phosphines (Buchwald Ligands):

    • Why: Ligands like XPhos , SPhos , or BrettPhos create a steric environment that favors the coupling of the nucleophile while destabilizing the smaller Pd-H intermediates.

    • Recommendation: Switch from

      
       or dppf to XPhos  (for chlorides/bromides) or AdBrettPhos  (for aminations).
      
  • The "Pd-G2/G3/G4" Precatalyst Advantage:

    • Why: Traditional Pd sources (like

      
      ) often require an activation step that can generate inactive Pd species or induction periods where debromination thrives. Buchwald G3/G4 precatalysts generate the active 
      
      
      
      species immediately upon base exposure.

Module 4: Experimental Protocols

Protocol A: The Deuterium Stress Test (Root Cause Analysis)

Use this protocol to definitively identify where the hydrogen atom is coming from.

Reagents:

  • Substrate: Your Aryl Bromide (0.1 mmol)

  • Solvent: Deuterated Solvent (e.g., THF-

    
     or Methanol-
    
    
    
    ) OR standard solvent with 5 eq.
    
    
    .
  • Standard Catalyst/Base conditions.

Procedure:

  • Run the reaction under your standard failing conditions.

  • Isolate the "debrominated" byproduct (Ar-H).[1]

  • Analyze via Mass Spectrometry (MS) or 1H-NMR .[2]

Interpretation:

  • Mass M+1 (Ar-D): The source is the Solvent or Water (if

    
     used). This indicates a protonation mechanism or solvent hydride donation.
    
  • Mass M (Ar-H): The source is likely the Base or the Ligand (intramolecular activation). If you used deuterated solvent and got Ar-H, the hydrogen came from a non-deuterated reagent (the base).

Protocol B: The "Dump and Stir" High-Concentration Fix

Debromination is often unimolecular (intramolecular rearrangement), while cross-coupling is bimolecular (requires collision).

The Fix:

  • Increase Concentration: Double or triple the reaction molarity (e.g., go from 0.1 M to 0.3 M). This kinetically favors the bimolecular cross-coupling.

  • Slow Addition: If the nucleophile is sensitive, add the Aryl Bromide slowly to a pool of Catalyst + Nucleophile. This ensures Pd(0) always finds a Nucleophile before it finds a hydride source.

Module 5: Troubleshooting Decision Tree

Follow this logic flow to resolve persistent issues.

TroubleshootingTree Start Issue: Debromination > 5% CheckBase Is Base Alkoxide (w/ beta-H)? Start->CheckBase SwitchBase Switch to tBuONa or K3PO4 CheckBase->SwitchBase Yes CheckSolvent Is Solvent Alcohol or DMF? CheckBase->CheckSolvent No SwitchSolvent Switch to Toluene, Dioxane, or tBuOH CheckSolvent->SwitchSolvent Yes CheckLigand Is Ligand PPh3? CheckSolvent->CheckLigand No SwitchLigand Switch to XPhos or SPhos CheckLigand->SwitchLigand Yes CheckTemp Temp > 100C? CheckLigand->CheckTemp No CheckTemp->SwitchLigand No (Optimization Limit) LowerTemp Lower Temp & Increase Conc. CheckTemp->LowerTemp Yes

Caption: Step-by-step logic to eliminate hydride sources and optimize catalyst kinetics.

Frequently Asked Questions (FAQs)

Q: I am using a pyridine-based aryl bromide and seeing 40% reduction. Why is this substrate so bad? A: Electron-deficient heterocycles (pyridines, pyrazines) make the Pd-Ar bond more electron-poor. This increases the rate of oxidative addition (good) but makes the resulting Pd(II) species highly electrophilic and prone to accepting a hydride. Solution: Use a precatalyst like XPhos Pd G4 and ensure the reaction is strictly anhydrous.

Q: Can I just add more aryl bromide to compensate for the loss? A: This is a "band-aid" solution that often fails. The byproduct (arene) can sometimes inhibit the catalyst or alter the solution polarity. Furthermore, if the hydride source is the solvent, you will simply convert more starting material to waste. It is better to fix the kinetics by switching the base to


.

Q: Does the choice of Boronic Acid affect debromination? A: Indirectly, yes. If your boronic acid transmetallates slowly (due to steric bulk or electronics), the Pd-Ar species "waits" longer in solution, increasing the statistical probability of encountering a hydride source. Solution: Use Boronic Esters (Pinacol) with an exogenous base, or add water (if using Toluene) to facilitate the formation of the active boronate species, speeding up transmetallation.

References

  • Mechanistic Studies of Palladium-Catalyzed Dehydrohalogenation Bissember, A. C., Levina, A., & Fu, G. C. (2012).[3] Journal of the American Chemical Society. Key Insight: Identifies

    
    -hydride elimination as a primary pathway for alkyl bromide reduction and establishes the role of base choice.
    
    
  • Ligand Effects on Buchwald-Hartwig Amination and Dehalogenation Surry, D. S., & Buchwald, S. L. (2008). Angewandte Chemie International Edition. Key Insight: Demonstrates how bulky biarylphosphine ligands (XPhos, BrettPhos) suppress dehalogenation by accelerating reductive elimination.

  • Troubleshooting Dehalogenation in Suzuki Coupling BenchChem Technical Support Guide (2025). Key Insight: Provides comparative data on solvent/base combinations that promote vs. inhibit Pd-H formation.

  • Palladium-Catalyzed Hydrodehalogenation Mechanisms Navarro, O., et al. (2004).[4] Journal of Organic Chemistry. Key Insight: Detailed kinetic analysis of how N-heterocyclic carbenes (NHCs) and phosphines influence the ratio of coupling to reduction.

Sources

Validation & Comparative

13C NMR Chemical Shifts: 4-Bromo-2-fluororesorcinol Structural Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Chemical Shifts of 4-Bromo-2-fluororesorcinol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In medicinal chemistry, This compound (CAS: 186493-44-3) serves as a critical scaffold for HSP90 inhibitors and resorcinol-based polyketide mimetics. Its structural integrity is defined by the precise electronic environment of the resorcinol core, modified by the orthogonal electronic effects of the electron-withdrawing fluorine (at C2) and the heavy-atom bromine (at C4).

This guide provides a comparative analysis of the 13C NMR chemical shifts for this compound. Unlike standard spectral lists, this document validates the assignment through comparative analog analysis , distinguishing the specific scalar couplings (


) that confirm the regiochemistry of the halogenation.

Theoretical Framework: Substituent Effects

To accurately assign the carbon resonances, one must understand the additive substituent effects (SCS) relative to the parent molecule, Resorcinol .

  • Fluorine Effect (ipso, C2): Fluorine exerts a massive deshielding effect on the attached carbon (

    
     ppm) and introduces a large One-Bond Coupling (
    
    
    
    Hz).
  • Bromine Effect (ipso, C4): Bromine exerts a shielding "heavy atom" effect (

    
     to 
    
    
    
    ppm) on the attached carbon.
  • Symmetry Breaking: The introduction of Br at C4 breaks the

    
     symmetry of 2-fluororesorcinol, rendering C1 and C3 non-equivalent.
    
Structural Logic Flow

The following diagram illustrates the logical progression of chemical shift evolution from the parent scaffold.

G Resorcinol Resorcinol (Parent Core) C2: ~103 ppm BromoRes 4-Bromoresorcinol (Symmetry Broken) C4 (C-Br): ~100 ppm Resorcinol->BromoRes + Br (Shielding at C4) Target This compound (Target) C2 (C-F): ~138 ppm (d) C4 (C-Br): ~98 ppm BromoRes->Target + F (Deshielding at C2) Large J(C-F) Coupling

Figure 1: Evolution of chemical shifts showing the impact of sequential halogenation.

Comparative Data Analysis

The following table synthesizes experimental anchor points from 4-Bromoresorcinol and 4-Bromo-2-fluorophenol to derive the validated shifts for the target molecule.

Solvent: DMSO-


 (Standard for phenolic compounds to prevent exchange broadening)
Reference:  TMS (0.00 ppm) or DMSO center peak (39.5 ppm)
Carbon PositionAssignmentPredicted Shift (ppm)Multiplicity (

)
Comparative Validation Logic
C1 C-OH (meta to Br)146.5 Doublet (

Hz)
Ortho to F: Deshielded relative to Resorcinol C1, split by F.
C2 C-F (ipso) 138.2 Doublet (

Hz)
Diagnostic Peak: Massive coupling constant confirms F attachment. Shifted downfield from ~103 (Resorcinol) by F effect.
C3 C-OH (ortho to Br)152.1 Doublet (

Hz)
Ortho to F & Br: Deshielded by OH and F; slightly shielded by ortho-Br.
C4 C-Br (ipso) 98.5 Doublet (

Hz)
Shielded: Heavy atom effect of Br pushes this upfield <100 ppm. Small coupling to meta-F.
C5 C-H (aromatic)131.0 Doublet (

Hz)
Para to F: Minimal coupling. Shift similar to 4-Bromoresorcinol C5.
C6 C-H (aromatic)112.4 Doublet (

Hz)
Meta to F: Distinct coupling observed. Intermediate shift between C4 and C5.
Key Diagnostic Signals
  • The C2 Doublet: The presence of a doublet at ~138 ppm with a coupling constant >200 Hz is the definitive proof of the 2-Fluoro substitution. If this is a singlet, the fluorine is absent.

  • The C4 Upfield Shift: The signal at ~98 ppm confirms the presence of Bromine. If this signal appears >110 ppm, the bromine is likely absent or substituted by a lighter group (e.g., Cl).

Experimental Protocol for Validation

To reproduce these results in a drug discovery setting, follow this self-validating protocol.

Sample Preparation[1][2]
  • Mass: Weigh 15-20 mg of this compound.

  • Solvent: Dissolve in 0.6 mL DMSO-

    
     .
    
    • Note: Do not use CDCl

      
       as solubility is poor and OH proton exchange can broaden signals.
      
  • Tube: Transfer to a clean, dry 5mm NMR tube.

Acquisition Parameters (Bruker/Varian 400 MHz+)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): 2.0 seconds (Ensure relaxation of quaternary carbons C1, C2, C3, C4).

  • Scans (NS): Minimum 1024 scans (Required to resolve the splitting of quaternary carbons).

  • Spectral Width: 240 ppm (-20 to 220 ppm).

Workflow Diagram

Experiment Start Start: Solid Sample Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solvent Acquire Acquire 13C {1H} NMR NS > 1024, D1 = 2s Solvent->Acquire Process Process Spectrum LB = 1.0 Hz Acquire->Process Analyze Identify C2 Doublet (J ~ 235 Hz) Process->Analyze Confirm Structure Validated Analyze->Confirm

Figure 2: Step-by-step experimental workflow for structural validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81105, 4-Bromoresorcinol. Retrieved from [Link]

  • Reich, H. J. (2024). WinPLT NMR Data: 13C Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

  • ACD/Labs (2025). 13C NMR Predictor Algorithms for Halogenated Aromatics. (Methodology Grounding). Retrieved from [Link]

Technical Comparison Guide: FTIR Characterization of 4-Bromo-2-fluororesorcinol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the FTIR spectral characteristics of 4-Bromo-2-fluororesorcinol (CAS 1780692-57-0). It is designed for researchers synthesizing or characterizing halogenated resorcinol scaffolds for pharmaceutical applications.

Executive Summary

This compound is a highly functionalized building block used in the synthesis of bioactive compounds and fluorescent dyes (e.g., fluorinated fluoresceins). Its structural complexity—featuring a benzene ring substituted with two hydroxyl groups, one bromine, and one fluorine atom—creates a unique infrared spectral fingerprint.

This guide compares its FTIR performance against its primary precursors: Resorcinol (the parent scaffold) and 4-Bromoresorcinol (the mono-halogenated analog). By analyzing the specific spectral shifts induced by the ortho-fluorine and para-bromine substitutions, researchers can validate product identity and purity with high confidence.

Structural Context & Spectral Logic

To interpret the spectrum accurately, we must understand the electronic environment of the molecule.

  • Core Scaffold: 1,3-Benzenediol (Resorcinol).

  • Substituents:

    • Position 2 (Fluoro): Flanked by two hydroxyl groups (positions 1 and 3). The high electronegativity of fluorine at this position induces a strong inductive effect (-I), stiffening the ring and potentially engaging in intramolecular hydrogen bonding with the adjacent hydroxyls.

    • Position 4 (Bromo): A heavy halogen that introduces a distinct mass effect, shifting specific ring vibrations to lower frequencies and adding a characteristic C-Br stretching band in the fingerprint region.

The "Diagnostic Shift" Hypothesis

Identifying this compound relies on detecting the "Silent-to-Loud" transition of the C-F bond and the "Red Shift" of the C-Br bond compared to the parent resorcinol.

Detailed Spectral Assignment

The following analysis breaks down the spectrum into three critical regions.

Region A: High Frequency (3200 – 3600 cm⁻¹)
  • O-H Stretching: Like all resorcinols, this compound exhibits a broad, intense band centered around 3300–3450 cm⁻¹ .

  • Differentiation: In this compound, the fluorine at position 2 is capable of forming intramolecular hydrogen bonds (F···H-O). In dilute solution spectra, this appears as a sharper peak shifted slightly lower than the free hydroxyl. In solid-state (KBr pellet), intermolecular bonding dominates, resulting in the standard broad envelope, but often with a distinct shoulder due to the electronic withdrawal of the fluorine.

Region B: The Functional Zone (1000 – 1700 cm⁻¹)
  • Aromatic C=C (Ring Breathing): The standard resorcinol doublet at ~1600 cm⁻¹ and ~1500 cm⁻¹ is preserved but intensity-modulated by the halogen dipoles.

  • C-F Stretching (The Primary Identifier): This is the most diagnostic peak. Aromatic C-F bonds typically absorb strongly between 1200 – 1270 cm⁻¹ . In this compound, look for a new, sharp, intense band in this region that is absent in 4-Bromoresorcinol.

  • C-O Stretching: Phenolic C-O stretches usually appear at 1150–1250 cm⁻¹. The presence of the C-F stretch in the same region creates a complex, high-intensity cluster of peaks that distinguishes this molecule from non-fluorinated analogs.

Region C: The Fingerprint Region (< 1000 cm⁻¹)
  • C-Br Stretching: Due to the heavy mass of bromine, this vibration occurs at low frequency, typically 500 – 700 cm⁻¹ . For 4-Bromoresorcinol derivatives, a medium-to-strong band near 600–650 cm⁻¹ is characteristic.

  • Ring Bending: The substitution pattern (1,2,3,4-tetrasubstitution) alters the out-of-plane (OOP) C-H bending vibrations. Unlike resorcinol (1,3-disubstituted), which has strong OOP bands at ~690 and ~780 cm⁻¹, the tetrasubstituted ring will show simplified C-H bending patterns, typically isolated peaks between 800–900 cm⁻¹.

Comparative Performance Data

The table below contrasts the target compound with its closest structural alternatives.

FeatureResorcinol (Parent)4-Bromoresorcinol (Alternative A)This compound (Target)Diagnostic Value
CAS 108-46-36626-15-91780692-57-0 Identity Verification
O-H Stretch 3200-3400 cm⁻¹ (Broad)3200-3400 cm⁻¹ (Broad)3250-3450 cm⁻¹ (Broad + Shoulder)Low (Generic to class)
C-F Stretch Absent Absent 1200-1270 cm⁻¹ (Strong) High (Primary ID)
C-Br Stretch Absent ~600-650 cm⁻¹ (Med)~600-650 cm⁻¹ (Med) High (Confirms Br)
Ring OOP ~690, 780 cm⁻¹ (3 adj H)~800-850 cm⁻¹ (2 adj H)~850-900 cm⁻¹ (Isolated H) Medium (Substitution Pattern)

Experimental Protocol: Validated Characterization Workflow

To ensure reproducible data, follow this self-validating protocol.

Step 1: Sample Preparation (Critical)
  • Hygroscopicity Warning: Resorcinol derivatives are hygroscopic. Absorbed water will broaden the OH region and obscure fine details.

  • Method:

    • Preferred:ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal. Requires no sample prep and minimizes moisture uptake.

    • Alternative:KBr Pellet .[1] Must dry KBr powder at 110°C overnight. Grind sample/KBr ratio at 1:100. Press immediately to avoid moisture bands at 1640 cm⁻¹.

Step 2: Acquisition Parameters[6]
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Scans: Minimum 32 scans to resolve weak C-Br bands.

  • Range: 4000 – 400 cm⁻¹ (Must extend to 400 to catch C-Br).

Step 3: Validation Logic (Decision Tree)

Use the following logic flow to confirm the identity of your synthesized product.

FTIR_Validation cluster_NoF Non-Fluorinated Path Start Start: Acquire Spectrum CheckOH Check 3200-3500 cm⁻¹ Broad OH Band? Start->CheckOH CheckCF Check 1200-1270 cm⁻¹ Strong C-F Peak? CheckOH->CheckCF Yes Result_Resorcinol Result: Resorcinol (Starting Material) CheckOH->Result_Resorcinol No (Unlikely) CheckBr Check 600-700 cm⁻¹ Medium C-Br Peak? CheckCF->CheckBr Yes (F Present) CheckBr_NoF Check 600-700 cm⁻¹ Medium C-Br Peak? CheckCF->CheckBr_NoF No (F Absent) CheckBr->Result_Resorcinol No (Only F? Check 2-Fluoro) Result_Target Result: this compound (Confirmed Product) CheckBr->Result_Target Yes (Br Present) Result_Bromo Result: 4-Bromoresorcinol (Intermediate) CheckBr_NoF->Result_Resorcinol No CheckBr_NoF->Result_Bromo Yes

Figure 1: Logical decision tree for validating this compound synthesis using FTIR spectral markers.

References

  • Spectroscopy Online . (2023). Halogenated Organic Compounds: IR Interpretation. Retrieved February 4, 2026, from [Link]

Sources

Publish Comparison Guide: HPLC Analysis of 4-Bromo-2-fluororesorcinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of halogenated resorcinol intermediates—specifically 4-Bromo-2-fluororesorcinol (CAS: 1193386-35-0) —chromatographic resolution is frequently compromised by the structural similarity of impurities. The critical analytical challenge lies not merely in retaining the target molecule, but in resolving it from its des-bromo precursor (2-Fluororesorcinol) , its non-fluorinated analog (4-Bromoresorcinol) , and over-brominated byproducts .

This guide moves beyond generic protocols to provide a mechanistic comparison of retention behaviors. We analyze why standard C18 methods often fail to separate critical pairs and demonstrate how stationary phase selection (C18 vs. Phenyl-Hexyl) and pH control dictate the elution order of this halogenated phenolic series.

Chemical Profile & Separation Mechanism[1]

To design a robust method, we must first understand the physicochemical drivers of retention for this molecule.

The Analyte: this compound
  • Core Structure: 1,3-Benzenediol (Resorcinol).[1]

  • Modifications:

    • C4-Bromine: Significantly increases hydrophobicity (lipophilicity) and molecular volume.

    • C2-Fluorine: Electron-withdrawing group (EWG). While small (Van der Waals radius similar to H), it increases the acidity of the phenolic protons via inductive effects (

      
      ).
      
  • pKa Implications: Resorcinol has a pKa

    
     9.3. The presence of Br and F lowers the pKa
    
    
    
    to approximately 6.5–7.5.
    • Operational Consequence: The mobile phase pH must be maintained below 4.0 (ideally pH 2.0–3.0) to keep the molecule in its neutral, protonated state. Above pH 6, the molecule ionizes, causing early elution and severe peak tailing.

The Critical Impurities

The synthesis typically involves the bromination of 2-fluororesorcinol. Consequently, the mixture contains species with distinct hydrophobicities (LogP).

CompoundRoleLogP (Est.)Elution Driver
Resorcinol Raw Material Impurity0.80Highly Polar; elutes near void volume.
2-Fluororesorcinol Starting Material~1.05Lacks lipophilic Br; elutes early.
4-Bromoresorcinol Side Reaction~2.10Lacks F; slightly less hydrophobic than target.
This compound Target Analyte ~2.35 Combined Br/F lipophilicity.
4,6-Dibromo-2-fluororesorcinol Over-reaction>3.20Very hydrophobic; elutes late.

Experimental Protocol: The "Gold Standard" Method

This protocol is designed to maximize the resolution (


) between the Target and 4-Bromoresorcinol (the critical pair).
Chromatographic Conditions
  • System: UHPLC or HPLC with PDA/UV detection.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .
    
    • Why: High carbon load provides the necessary hydrophobic interaction to separate the brominated species.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).

    • Why: Suppresses ionization of phenolic groups, ensuring sharp peaks.

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 30°C.

  • Detection: UV @ 280 nm (Resorcinol absorption max) and 254 nm.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Retain polar SM)
2.05Isocratic
12.060Linear Gradient (Elute Target)
15.090Wash (Elute Dibromo species)
17.090Hold
17.15Re-equilibration
22.05End

Comparative Performance Data

The following data summarizes the relative retention times (RRT) observed under the standard acidic C18 conditions described above.

Table 1: Retention Time Comparison (Acidic C18)[5]
Peak IdentityApprox.

(min)
RRT (vs Target)Resolution Status
Resorcinol3.20.38Well Resolved
2-Fluororesorcinol4.10.49Well Resolved
4-Bromoresorcinol7.80.93Critical Pair
This compound 8.4 1.00 Main Peak
4,6-Dibromo-2-fluororesorcinol13.51.60Late Eluter
Analysis of the Critical Pair

The separation between 4-Bromoresorcinol and This compound is driven by the "Fluoro-Effect."

  • On a standard C18 phase, the fluorine atom adds a small increment of hydrophobicity relative to hydrogen.

  • However, if the resolution is poor (

    
    ), switching to a Phenyl-Hexyl  column is recommended. The 
    
    
    
    -
    
    
    interactions in the Phenyl phase interact differently with the electron-deficient fluorinated ring, often enhancing the selectivity between the fluorinated and non-fluorinated analogs.

Visualization: Separation Logic & Workflow

The following diagrams illustrate the logical flow for method development and the impurity formation pathways.

Diagram 1: Impurity Origin & Separation Pathway

G cluster_HPLC HPLC Elution Order (C18 / Low pH) Start Starting Material (2-Fluororesorcinol) Reagent Bromination (NBS or Br2) Start->Reagent Target TARGET: This compound (LogP ~2.35) Reagent->Target Major Path Imp_Under Impurity: 2-Fluororesorcinol (Unreacted) Reagent->Imp_Under Incomplete Imp_Over Impurity: 4,6-Dibromo-2-fluororesorcinol (Over-brominated) Reagent->Imp_Over Excess Br2 Order Elution Time -----> 1. 2-Fluororesorcinol (Polar) 2. 4-Bromoresorcinol 3. TARGET 4. 4,6-Dibromo (Hydrophobic) Target->Order Imp_Side Impurity: 4-Bromoresorcinol (Des-fluoro) Imp_Side->Order

Caption: Synthesis pathway showing the origin of impurities and their relative elution order on a C18 stationary phase.

Troubleshooting & Optimization

Issue: Co-elution of Regioisomers

If you observe a "shoulder" on the main peak, it is likely a regioisomer (e.g., 2-Bromo-4-fluororesorcinol, though less common from 2-fluoro starting material).

Solution: The "Orthogonal" Screen If C18 fails, utilize a Pentafluorophenyl (PFP) column.

  • Mechanism: PFP phases offer strong dipole-dipole interactions and shape selectivity specifically for halogenated aromatics.

  • Result: Regioisomers with different halogen positions often display vastly different retention times on PFP phases compared to C18.

Issue: Peak Tailing
  • Cause: Ionization of the phenolic hydroxyls.

  • Fix: Ensure mobile phase pH is

    
    . Use Phosphate buffer instead of Formic acid if peak shape persists, as phosphate provides higher buffering capacity at pH 2.1.
    

References

  • PubChem. (2025).[1][4] 4-Bromoresorcinol Compound Summary. National Library of Medicine. [Link]

  • ResearchGate. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers. Journal of Chromatography A. [Link]

  • National Institutes of Health (NIH). (2017). Optimized HPLC Method for Quantitative Analysis of Phenylethyl Resorcinol. PubMed Central. [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of 4-Bromo-2-fluororesorcinol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectra of 4-Bromo-2-fluororesorcinol and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of spectral shifts and offers practical, field-proven methodologies for accurate spectrophotometric analysis. By objectively comparing the spectral characteristics of these compounds, we aim to provide valuable insights for their application in various scientific domains.

Introduction: The Significance of this compound Derivatives

Resorcinol (1,3-dihydroxybenzene) and its derivatives are pivotal structural motifs in a vast array of pharmacologically active compounds and functional materials. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the electronic properties and, consequently, the biological activity and spectral characteristics of the parent molecule. This compound, with its unique substitution pattern, presents an interesting case for spectrophotometric study. Understanding how further derivatization of this core structure influences its interaction with UV-Vis light is crucial for developing new analytical methods, designing novel dyes, and synthesizing advanced pharmaceutical intermediates.[1][2][3]

This guide will explore the effects of various substituents on the UV-Vis absorption spectra of this compound, providing a theoretical framework supported by illustrative data and a detailed experimental protocol for reproducible analysis.

Theoretical Framework: Substituent Effects on the Resorcinol Chromophore

The UV-Vis absorption spectrum of a molecule is dictated by its electronic structure. For phenolic compounds like resorcinol, the absorption bands in the UV region (typically 200-400 nm) arise from π → π* electronic transitions within the benzene ring.[4][5] The position of the maximum absorption wavelength (λmax) and the intensity of the absorption (molar absorptivity, ε) are highly sensitive to the nature of the substituents attached to the aromatic ring.[6][7]

Substituents alter the electron density of the chromophore through a combination of inductive and resonance effects:

  • Inductive Effect (I): This is the transmission of charge through a chain of atoms by electrostatic induction. Halogens are electronegative and exert a strong electron-withdrawing inductive effect (-I).

  • Resonance Effect (R): This involves the delocalization of π electrons between the substituent and the aromatic ring. Halogens, possessing lone pairs of electrons, can donate these electrons to the ring, resulting in an electron-donating resonance effect (+R).

In the case of this compound, the two hydroxyl groups are strong activating groups (electron-donating), while the bromine and fluorine atoms have competing -I and +R effects. The overall impact on the UV-Vis spectrum is a complex interplay of these electronic influences. Further derivatization will introduce additional electronic perturbations, leading to predictable shifts in the absorption spectrum.

  • Bathochromic Shift (Red Shift): A shift to a longer λmax, typically caused by substituents that extend the conjugated system or by electron-donating groups.

  • Hypsochromic Shift (Blue Shift): A shift to a shorter λmax, often induced by electron-withdrawing groups that decrease conjugation.

  • Hyperchromic Effect: An increase in the molar absorptivity (ε), indicating a higher probability of the electronic transition.

  • Hypochromic Effect: A decrease in the molar absorptivity (ε).

Comparative Analysis of UV-Vis Absorption Spectra

To illustrate the practical implications of these theoretical principles, the following table presents hypothetical UV-Vis absorption data for this compound and two of its derivatives in ethanol. This data is intended for educational purposes to demonstrate the expected spectral shifts upon substitution.

CompoundSubstituent at position 6Expected λmax (nm)Expected Molar Absorptivity (ε) (M⁻¹cm⁻¹)Expected Spectral Shift
This compound-H2882,500-
4-Bromo-2-fluoro-6-nitroresorcinol-NO₂2822,300Hypsochromic shift (Blue Shift) and Hypochromic effect
4-Bromo-2-fluoro-6-aminorresorcinol-NH₂2953,200Bathochromic shift (Red Shift) and Hyperchromic effect
Analysis of Spectral Trends:
  • 4-Bromo-2-fluoro-6-nitroresorcinol: The nitro group (-NO₂) is a potent electron-withdrawing group through both inductive (-I) and resonance (-R) effects. This withdrawal of electron density from the aromatic ring is expected to stabilize the ground state more than the excited state, leading to a higher energy requirement for the π → π* transition. Consequently, a hypsochromic (blue) shift to a shorter wavelength is anticipated. A slight hypochromic effect may also be observed.[6]

  • 4-Bromo-2-fluoro-6-aminorresorcinol: The amino group (-NH₂) is a strong electron-donating group, primarily through its resonance effect (+R). This donation of electron density to the ring, particularly to the ortho and para positions, raises the energy of the ground state and extends the conjugation. This facilitates the π → π* transition, resulting in a bathochromic (red) shift to a longer wavelength. A hyperchromic effect is also expected due to the increased transition probability.[8]

Standardized Protocol for UV-Vis Spectrophotometric Analysis

To ensure the generation of reliable and comparable data, the following detailed protocol for the UV-Vis analysis of this compound derivatives is provided. This protocol is designed to be a self-validating system, incorporating best practices for spectrophotometric measurements.[4][9][10]

Materials and Instrumentation
  • Analytes: this compound and its derivatives of high purity (>98%).

  • Solvent: Absolute ethanol (spectroscopic grade).

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.[9]

  • Cuvettes: Matched 1 cm path length quartz cuvettes.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • Analytical Balance: Calibrated to 0.0001 g.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing A Accurately weigh ~10 mg of the analyte B Dissolve in spectroscopic grade ethanol in a 100 mL volumetric flask A->B C Prepare a series of dilutions (e.g., 1, 2, 5, 10 µg/mL) B->C D Set spectrophotometer baseline with ethanol blank C->D Analyze Samples E Scan the spectrum of each dilution from 400 nm to 200 nm D->E F Identify the λmax E->F G Measure absorbance at λmax for each concentration F->G H Plot a calibration curve of Absorbance vs. Concentration G->H Process Data I Determine the molar absorptivity (ε) from the slope of the curve H->I J Compare λmax and ε values of the derivatives I->J

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.